3,6-Difluoropyrazine-2-carbonitrile
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3,6-difluoropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONECIHYIQJRNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627392 | |
| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-28-3 | |
| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile
CAS Number: 356783-28-3
This technical guide provides a comprehensive overview of 3,6-Difluoropyrazine-2-carbonitrile, a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir (B1662787). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and role in antiviral therapy.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅HF₂N₃ | [1] |
| Molecular Weight | 141.08 g/mol | [1] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 56-57 °C | [2] |
| Boiling Point | 206.5 ± 35.0 °C at 760 Torr | [1] |
| Density | 1.47 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMF and DMSO | [2][3] |
| ¹H NMR | δ (ppm) | |
| Data not explicitly available in searched literature. | ||
| ¹³C NMR | δ (ppm) | |
| Data not explicitly available in searched literature. | ||
| IR (cm⁻¹) | Characteristic peaks expected for C≡N (nitrile) and C-F bonds. | |
| Specific data not available in searched literature. | ||
| Mass Spectrum | m/z | |
| Molecular ion peak expected at [M]+ ≈ 141.01. | ||
| Fragmentation pattern not detailed in searched literature. |
Synthesis and Experimental Protocols
This compound is primarily synthesized from 3,6-Dichloropyrazine-2-carbonitrile (B1371311) via a halogen exchange (HALEX) reaction. It is a crucial precursor for the synthesis of Favipiravir.
Experimental Protocol 1: Synthesis of this compound
This protocol is based on the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (B91410) (KF), dried
-
Tetrabutylammonium (B224687) Bromide (TBAB) or other phase transfer catalyst
-
Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3,6-Dichloropyrazine-2-carbonitrile (1 equivalent), dried potassium fluoride (3 equivalents), and a catalytic amount of tetrabutylammonium bromide.[2]
-
Add anhydrous dimethyl sulfoxide to the flask.[2]
-
Heat the reaction mixture to 55-60°C and stir for approximately 3-12 hours, monitoring the reaction progress by TLC or LC-MS.[2][3]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.[2][3]
-
Extract the aqueous layer three times with ethyl acetate.[2][3]
-
Combine the organic layers and wash twice with a saturated brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.[2][3]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol 2: Synthesis of Favipiravir from this compound
This protocol outlines the conversion of this compound to Favipiravir through hydroxylation and subsequent hydrolysis of the nitrile group.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
pH meter or pH paper
Procedure:
-
Dissolve this compound in an appropriate solvent such as aqueous sodium hydroxide.
-
The subsequent steps involve the selective hydrolysis of one of the fluorine atoms to a hydroxyl group and the hydrolysis of the nitrile group to a carboxamide. A detailed procedure involves treating the difluoro intermediate with a base to yield a salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile.[4]
-
This intermediate is then subjected to hydrolysis, for example, using hydrogen peroxide in a basic solution, to convert the nitrile to the amide.[4]
-
Finally, acidification with an acid like HCl precipitates the final product, Favipiravir.[4]
Role in Drug Development and Signaling Pathways
This compound is a pivotal intermediate in the production of Favipiravir, a broad-spectrum antiviral drug effective against various RNA viruses, including influenza and SARS-CoV-2.[4][5] Favipiravir is a prodrug that, once inside host cells, is converted to its active form, favipiravir ribofuranosyl-5′-triphosphate (Favipiravir-RTP).[5][6]
The primary mechanism of action of Favipiravir-RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[5][6] By mimicking purine (B94841) nucleosides, Favipiravir-RTP is incorporated into the growing viral RNA strand, leading to either chain termination or lethal mutagenesis, which results in non-viable viral progeny.[4] This mechanism is distinct from many other antiviral agents that target viral entry or release.[4]
Mandatory Visualizations
Caption: Synthetic route to Favipiravir via this compound.
Caption: Inhibition of viral RNA replication by the active form of Favipiravir.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]
- 3. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022009036A1 - Synthesis of favipiravir - Google Patents [patents.google.com]
3,6-Difluoropyrazine-2-carbonitrile: A Technical Overview of its Physical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,6-difluoropyrazine-2-carbonitrile, a key intermediate in the synthesis of antiviral therapeutics. This document details its known physicochemical characteristics and outlines the experimental context for its synthetic utility.
Core Physical Properties
This compound is a fluorinated heterocyclic compound with the chemical formula C₅HF₂N₃. It is recognized as a white powder in its solid form.[1][2] The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 356783-28-3 | [1][3][4][5][6][7] |
| Molecular Weight | 141.08 g/mol | [4][6] |
| Appearance | White Powder | [1][2] |
| Boiling Point | 206.5 ± 35.0 °C at 760 Torr | [3][6] |
| Density | 1.47 ± 0.1 g/cm³ at 20 °C and 760 Torr | [3][6] |
| Solubility | Slightly soluble (4.5 g/L) at 25 °C | [7] |
| Molecular Formula | C₅HF₂N₃ | [4] |
| InChI Key | ONECIHYIQJRNTP-UHFFFAOYSA-N | |
| SMILES Code | N#CC1=NC(F)=CN=C1F | |
| Topological Polar Surface Area (TPSA) | 49.6 Ų |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, standard methodologies for such characterizations are well-established.
Melting and Boiling Point Determination
The melting point of a solid organic compound is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to complete liquefaction is recorded. For boiling point determination, a small amount of the liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is measured. The provided boiling point was determined at standard atmospheric pressure (760 Torr).[3][6]
Solubility Determination
Solubility is typically determined by the shake-flask method. An excess of the solid compound is added to a known volume of a solvent (in this case, likely water, though not explicitly stated in the source) and agitated at a constant temperature (25 °C) until equilibrium is reached.[7] The concentration of the dissolved solute in the filtered solution is then measured, often by spectroscopic or chromatographic techniques.
Synthetic Pathway: Intermediate in Favipiravir (B1662787) Synthesis
This compound is a crucial intermediate in several synthetic routes to the antiviral drug Favipiravir.[7] Its primary role is to introduce the pyrazine (B50134) core and the fluorine substituent at the 6-position. The following diagram illustrates a common synthetic workflow starting from the related compound, 3,6-dichloropyrazine-2-carbonitrile (B1371311).
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS 356783-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [m.hsppharma.com]
- 3. This compound|356783-28-3|000014--Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd. [wuyanpharm.com]
- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Difluoropyrazine-2-carbonitrile, a critical building block in contemporary medicinal chemistry. The document details its physicochemical properties, provides a thorough experimental protocol for its synthesis, and elucidates its pivotal role as a precursor in the synthesis of antiviral agents, most notably Favipiravir (B1662787). All quantitative data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes a schematic representation of its synthetic pathway, offering a visual roadmap for researchers in drug discovery and development.
Physicochemical Properties and Data
This compound is a fluorinated heterocyclic compound that has garnered significant interest in the pharmaceutical industry due to its utility in the synthesis of bioactive molecules. Its chemical structure, characterized by a pyrazine (B50134) ring substituted with two fluorine atoms and a nitrile group, imparts unique reactivity and properties that are advantageous for drug design.
| Property | Value | Reference |
| Molecular Weight | 141.08 g/mol | [1] |
| CAS Number | 356783-28-3 | [1][2] |
| Molecular Formula | C₅HF₂N₃ | [1][2] |
| Density | 1.47 ± 0.1 g/cm³ (at 20°C) | |
| Boiling Point | 206.5 ± 35.0 °C (at 760 Torr) | |
| Solubility | Sparingly soluble in water (4.5 g/L at 25°C). Soluble in common organic solvents such as dichloromethane (B109758) and chloroform. | [2] |
| Physical Form | White to off-white solid | |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, specifically a halogen exchange (HALEX) reaction, from its chlorinated precursor.[3][4]
Synthesis of this compound from 3,6-Dichloropyrazine-2-carbonitrile (B1371311)
This protocol details the fluorination of 3,6-Dichloropyrazine-2-carbonitrile using potassium fluoride (B91410).
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium (B224687) fluoride (TBAF) (catalytic amount)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a reaction vessel containing N,N-Dimethylformamide (DMF) (60 mL), add 3,6-Dichloropyrazine-2-carbonitrile (10 g).[5]
-
Add potassium fluoride (20 g) and a catalytic amount of tetrabutylammonium fluoride (TBAF) to the mixture.[5]
-
Heat the reaction mixture to 60°C and maintain for 12 hours, with continuous stirring.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Quench the reaction by adding water.[5]
-
Extract the aqueous phase three times with methyl tert-butyl ether (50 mL).[5]
-
Combine the organic phases and wash with water (50 mL).[5]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[5]
Purification: The crude product can often be used directly in the subsequent reaction step without further purification.[5] If a higher purity is required, purification can be achieved through column chromatography on silica (B1680970) gel, using an appropriate eluent system such as a gradient of ethyl acetate (B1210297) in hexanes.
Characterization
The synthesized compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of the antiviral drug Favipiravir.[1][2][3] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses. The synthetic route to Favipiravir highlights the importance of this compound as a versatile precursor.
The following diagram illustrates the synthetic workflow from 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir, emphasizing the role of this compound.
Caption: Synthetic workflow for Favipiravir.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient synthesis and strategic importance in the production of antiviral agents like Favipiravir underscore its significance for researchers and professionals in drug development. This guide provides the essential technical information to facilitate its synthesis, characterization, and application in the pursuit of novel therapeutics.
References
- 1. veeprho.com [veeprho.com]
- 2. Page loading... [guidechem.com]
- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
Technical Guide: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile from 3,6-Dichloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 3,6-difluoropyrazine-2-carbonitrile, a key intermediate in the production of antiviral medications such as Favipiravir.[1][2] The primary method described is the halogen exchange (Halex) fluorination of 3,6-dichloropyrazine-2-carbonitrile (B1371311).
Synthesis Overview
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex reaction.[3] This process involves the displacement of chlorine atoms on the pyrazine (B50134) ring with fluoride (B91410) ions. The reaction is typically carried out at an elevated temperature in a dipolar aprotic solvent, which facilitates the dissolution of the fluoride salt and promotes the substitution reaction. A phase transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride source.[3]
The starting material for this synthesis is 3,6-dichloropyrazine-2-carbonitrile.[4][5] The overall transformation can be represented as follows:
Figure 1: General Reaction Scheme
Caption: Synthesis of this compound via Halex reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,6-dichloropyrazine-2-carbonitrile as described in the cited literature.
| Parameter | Value | Unit | Source |
| Reactants | |||
| 3,6-Dichloropyrazine-2-carbonitrile | 10 | g | [4] |
| Potassium Fluoride (KF) | 20 | g | [4] |
| Tetrabutylammonium (B224687) Fluoride (TBAF) | Catalytic amount | - | [4] |
| Solvent | |||
| N,N-Dimethylformamide (DMF) | 60 | mL | [4] |
| Reaction Conditions | |||
| Temperature | 60 | °C | [4] |
| Reaction Time | 12 | hours | [4] |
| Work-up & Isolation | |||
| Quenching Agent | Water | - | [4] |
| Extraction Solvent | Methyl tert-butyl ether | 50 (x3) | mL |
Experimental Protocol
The following protocol is adapted from patent literature for the synthesis of this compound.[4]
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile (10 g)
-
Potassium Fluoride (20 g)
-
Tetrabutylammonium Fluoride (TBAF) (catalytic amount)
-
N,N-Dimethylformamide (DMF) (60 mL)
-
Methyl tert-butyl ether (150 mL)
-
Water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a reaction vessel, add 3,6-dichloropyrazine-2-carbonitrile (10 g) and N,N-dimethylformamide (60 mL).
-
Stir the mixture to dissolve the starting material.
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF) followed by potassium fluoride (20 g).
-
Heat the reaction mixture to 60°C and maintain this temperature for 12 hours, with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with methyl tert-butyl ether (50 mL each).
-
Combine the organic phases.
-
Wash the combined organic phase with water (50 mL).
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, this compound. The crude product can be used directly in subsequent reactions without further purification.[4]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 5. 3,6-Dichloropyrazine-2-carbonitrile | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3,6-Difluoropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,6-difluoropyrazine-2-carbonitrile and the methodologies for their acquisition. Due to the limited availability of specific experimental data in public databases, this document focuses on predicted spectroscopic values and general experimental protocols applicable to this class of molecule. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 356783-28-3
-
Molecular Formula: C₅HF₂N₃
-
Molecular Weight: 141.08 g/mol
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and the known spectroscopic behavior of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |
| ¹H NMR | |||
| H-5 | 8.0 - 8.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 3-5 Hz, ⁴J(H-F) ≈ 1-2 Hz |
| ¹³C NMR | |||
| C-2 | 110 - 115 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |
| C-3 | 150 - 155 (C-F) | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz |
| C-5 | 135 - 140 | Doublet of doublets (dd) | ²J(C-F) ≈ 10-20 Hz, ³J(C-F) ≈ 3-7 Hz |
| C-6 | 155 - 160 (C-F) | Doublet of doublets (dd) | ¹J(C-F) ≈ 250-270 Hz, ²J(C-F) ≈ 10-20 Hz |
| CN | 115 - 120 | Singlet (or very small coupling) | - |
| ¹⁹F NMR | |||
| F (on C-3) | -70 to -90 | Doublet (d) | ⁴J(F-F) ≈ 15-25 Hz |
| F (on C-6) | -60 to -80 | Doublet (d) | ⁴J(F-F) ≈ 15-25 Hz |
Note: Predicted values are based on empirical data for similar fluorinated pyrazine (B50134) and nitrile-containing aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretch |
| C≡N (nitrile) | 2240 - 2220 | Strong, Sharp | Stretch |
| C=N, C=C (aromatic ring) | 1600 - 1450 | Medium to Strong | Stretch |
| C-F | 1250 - 1000 | Strong | Stretch |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Fragmentation
| m/z Value | Interpretation |
| 141 | [M]⁺ (Molecular Ion) |
| 114 | [M - HCN]⁺ |
| 95 | [M - HCN - F]⁺ |
| 69 | [CF₃]⁺ (potential rearrangement) |
Note: Fragmentation patterns are highly dependent on the ionization method and energy.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[1][2][3] Ensure the sample is fully dissolved to avoid peak broadening.[1]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F).[3]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse-acquire sequence, often with proton decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Integrate the signals in the ¹H spectrum.
-
IR Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.[4] This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.[5] Apply pressure using the ATR's pressure arm to improve contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[6]
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).
-
Instrument Setup:
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
Data Analysis:
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity such as this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. s4science.at [s4science.at]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. poseidon-scientific.com [poseidon-scientific.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
The Lynchpin of Favipiravir Production: A Technical Guide to its Core Intermediate
For Immediate Release
In the landscape of antiviral therapeutics, the broad-spectrum agent Favipiravir (B1662787) (also known as T-705 or Avigan) has garnered significant attention, particularly for its activity against various RNA viruses. The efficient and scalable synthesis of this pyrazinecarboxamide derivative is of paramount importance to ensure its availability for both research and clinical applications. Central to its manufacturing is the strategic synthesis and transformation of a key chemical intermediate. This technical guide provides an in-depth exploration of the synthesis of this crucial building block, tailored for researchers, scientists, and professionals in drug development.
The Core Intermediate: 3,6-dichloropyrazine-2-carbonitrile (B1371311)
A critical intermediate that has emerged in several economically viable and industrially scalable synthetic routes to Favipiravir is 3,6-dichloropyrazine-2-carbonitrile .[1] Its strategic importance lies in the facile and regioselective introduction of the essential fluorine and hydroxyl groups in the final Favipiravir molecule. Various synthetic pathways have been developed, often starting from readily available precursors like 3-aminopyrazine-2-carboxylic acid or 2-aminopyrazine (B29847).[1][2][3]
Synthetic Pathways to the Key Intermediate and Favipiravir
The synthesis of Favipiravir via 3,6-dichloropyrazine-2-carbonitrile typically involves a multi-step process. Below is a summary of a common synthetic approach, with quantitative data presented for clarity.
Table 1: Summary of a Representative Synthesis of Favipiravir via 3,6-dichloropyrazine-2-carbonitrile
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1 | Esterification | 3-Aminopyrazine-2-carboxylic acid | Methanol, Sulfuric acid | Methyl 3-aminopyrazine-2-carboxylate | - | [4] |
| 2 | Bromination | Methyl 3-aminopyrazine-2-carboxylate | N-Bromosuccinimide (NBS) | Methyl 3-amino-6-bromopyrazine-2-carboxylate | - | [1][4] |
| 3 | Sandmeyer Reaction (Diazotization & Chlorination) | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Sodium nitrite (B80452), Hydrochloric acid, Copper(I) chloride | Methyl 3-chloro-6-bromopyrazine-2-carboxylate | - | [2] |
| 4 | Cyanation | Methyl 3-chloro-6-bromopyrazine-2-carboxylate | Copper(I) cyanide | Methyl 3-chloro-6-cyanopyrazine-2-carboxylate | - | [2] |
| 5 | Chlorination & Dehydration | Methyl 3-chloro-6-cyanopyrazine-2-carboxylate | Phosphorus oxychloride, Dimethylformamide | 3,6-Dichloropyrazine-2-carbonitrile | 92% | [1] |
| 6 | Fluorination | 3,6-Dichloropyrazine-2-carbonitrile | Potassium fluoride (B91410) (KF), Tetrabutylammonium bromide (TBAB) | 3,6-Difluoropyrazine-2-carbonitrile | 60-65% | [1] |
| 7 | Hydroxylation & Hydrolysis (One-pot) | This compound | Sodium bicarbonate (NaHCO3), Hydrogen peroxide (H2O2) | Favipiravir | 60% | [5] |
Note: Yields can vary based on specific reaction conditions and scale.
Experimental Protocols
Synthesis of 3,6-dichloropyrazine-2-carbonitrile
A detailed experimental procedure for the synthesis of the key intermediate, 3,6-dichloropyrazine-2-carbonitrile, starting from methyl 3-amino-6-bromopyrazine-2-carboxylate is outlined below. This protocol is a composite of methodologies described in the literature.
Materials:
-
Methyl 3-amino-6-bromopyrazine-2-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Copper(I) cyanide (CuCN)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Diazotization and Sandmeyer Reaction:
-
Suspend methyl 3-amino-6-bromopyrazine-2-carboxylate in aqueous HCl.
-
Cool the suspension to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of CuCl in HCl.
-
Slowly add the diazonium salt solution to the CuCl solution, allowing for the evolution of nitrogen gas.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Extract the product, methyl 3-chloro-6-bromopyrazine-2-carboxylate, with ethyl acetate.
-
-
Cyanation:
-
Combine the crude methyl 3-chloro-6-bromopyrazine-2-carboxylate with CuCN in a suitable solvent like DMF.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with an aqueous solution of ferric chloride and HCl.
-
Extract the product, methyl 3-chloro-6-cyanopyrazine-2-carboxylate, with a suitable organic solvent.
-
-
Chlorination and Dehydration:
-
To a solution of methyl 3-chloro-6-cyanopyrazine-2-carboxylate in a suitable solvent, add POCl₃ and a catalytic amount of DMF.
-
Heat the reaction mixture and monitor for the conversion to 3,6-dichloropyrazine-2-carbonitrile.
-
Carefully quench the reaction with ice water.
-
Extract the product with ethyl acetate.
-
The combined organic fractions are washed, dried, and concentrated.
-
The crude product can be purified by crystallization from n-heptane to yield yellow crystals of 3,6-dichloropyrazine-2-carbonitrile.[1]
-
Conversion of 3,6-dichloropyrazine-2-carbonitrile to Favipiravir
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (H₂O₂)
-
Ethanol (95%)
Procedure:
-
Fluorination:
-
In a reaction vessel, combine 3,6-dichloropyrazine-2-carbonitrile, KF, and TBAB in DMSO.
-
Heat the mixture and stir until the reaction is complete, yielding this compound.
-
-
One-Pot Hydroxylation and Hydrolysis:
-
To the reaction mixture containing this compound, sequentially add an aqueous solution of NaHCO₃ and 30% H₂O₂.
-
Control the temperature and stir until the transformation to Favipiravir is complete.
-
The product can be isolated by crystallization from 95% ethanol.[5]
-
Visualizing the Process and Mechanism
To better illustrate the synthetic workflow and the mechanism of action of Favipiravir, the following diagrams are provided.
Caption: Synthetic workflow for Favipiravir via the key intermediate.
Favipiravir is a prodrug that, upon cellular uptake, is converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[6][7]
Caption: Mechanism of action of Favipiravir.
Conclusion
The synthesis of Favipiravir is a topic of significant interest in medicinal and process chemistry. The identification and optimization of synthetic routes involving key intermediates like 3,6-dichloropyrazine-2-carbonitrile are crucial for ensuring a reliable and cost-effective supply of this important antiviral agent. The methodologies and data presented in this guide offer a comprehensive overview for professionals engaged in the research and development of antiviral therapeutics. Further research into more sustainable and efficient synthetic strategies remains an active area of investigation.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical and step-economic route to Favipiravir | Semantic Scholar [semanticscholar.org]
- 6. Favipiravir - Wikipedia [en.wikipedia.org]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in 3,6-Difluoropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Difluoropyrazine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its electron-deficient pyrazine (B50134) core, substituted with two reactive fluorine atoms and an activating nitrile group, provides a platform for a diverse range of chemical transformations. This technical guide offers a comprehensive overview of the reactivity of the pyrazine ring in this compound, presenting detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development. This compound serves as a key intermediate in the synthesis of antiviral agents, most notably Favipiravir, highlighting its importance in the development of novel therapeutics.[1]
Core Reactivity Principles
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified by the strongly electron-withdrawing nitrile group at the C2 position. Consequently, the pyrazine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) . The fluorine atoms at the C3 and C6 positions are excellent leaving groups in such reactions.
Furthermore, the carbon-fluorine bonds provide handles for various palladium-catalyzed cross-coupling reactions , enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group also offers a site for chemical modification, primarily through hydrolysis to a carboxylic acid or reduction to a primary amine.
Synthesis of this compound
The most common and practical synthesis of this compound involves the fluorination of the corresponding dichloro precursor.
Table 1: Synthesis of this compound
| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 3,6-Dichloropyrazine-2-carbonitrile (B1371311) | Potassium fluoride (B91410) (KF), TBAF (catalytic) | DMF | 60 °C | 12 h | N/A | [2] |
Experimental Protocol: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile[2]
To a solution of 3,6-dichloropyrazine-2-carbonitrile (10 g) in dimethylformamide (DMF, 60 mL), a catalytic amount of tetrabutylammonium (B224687) fluoride (TBAF) and potassium fluoride (20 g) are added. The reaction mixture is heated to 60 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted three times with methyl tert-butyl ether (50 mL). The combined organic layers are washed with water (50 mL), dried over a suitable drying agent, and concentrated under reduced pressure to yield this compound. The crude product is often used in subsequent steps without further purification.
Diagram 1: Synthesis of this compound
Caption: Fluorination of 3,6-dichloropyrazine-2-carbonitrile.
Reactivity of the Pyrazine Ring
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, enhanced by the nitrile group, makes it highly susceptible to nucleophilic attack. The fluorine atoms at positions 3 and 6 are readily displaced by a variety of nucleophiles.
Diagram 2: General SNAr Pathway
Caption: General mechanism for SNAr on the pyrazine ring.
Reactions with Amines (Amination): The reaction with primary and secondary amines is a common transformation to introduce nitrogen-containing substituents.
Reactions with Alkoxides and Phenoxides (Alkoxylation/Aryloxylation): Alcohols and phenols, in the presence of a base, can displace the fluorine atoms to form ether linkages.
Reactions with Thiols (Thiolation): Thiols readily react to form thioethers.
While specific experimental data for this compound is not abundant in the provided search results, the following table outlines general conditions for these transformations on analogous fluorinated heterocycles.
Table 2: General Conditions for SNAr Reactions
| Nucleophile Type | General Reagents/Conditions | Product Type |
| Amines | Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF) | Amino-substituted pyrazines |
| Alcohols/Phenols | Alcohol/Phenol, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Alkoxy/Aryloxy-substituted pyrazines |
| Thiols | Thiol, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Thio-substituted pyrazines |
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-fluorine bonds of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds.
Diagram 3: Overview of Cross-Coupling Reactions
Caption: Common cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrazine ring and an aryl or vinyl group from a boronic acid or ester.
Sonogashira Coupling: This reaction is used to couple terminal alkynes with the pyrazine ring, forming an alkynylpyrazine derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds with a wide range of amines.[3][4][5][6][7]
The following table summarizes the general components for these cross-coupling reactions. Specific conditions for this compound would require experimental optimization.
Table 3: General Components for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand | Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt | Amine base (e.g., Et₃N, DIPEA) |
| Buchwald-Hartwig | Primary/Secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand | Strong base (e.g., NaOt-Bu) |
Reactivity of the Nitrile Group
The nitrile group at the C2 position is a versatile functional handle that can be transformed into other important functional groups.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a key step in the synthesis of Favipiravir from this compound.[8]
Diagram 4: Nitrile Hydrolysis Pathway
Caption: Hydrolysis of the nitrile group.
Experimental Protocol: General Acid-Catalyzed Nitrile Hydrolysis
A solution of the nitrile in an aqueous acidic solution (e.g., 6M HCl) is heated at reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the carboxylic acid product is isolated by extraction or crystallization.
Reduction to Amine
The nitrile group can be reduced to a primary amine using various reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Diagram 5: Nitrile Reduction Pathway
Caption: Reduction of the nitrile group to a primary amine.
Experimental Protocol: General Nitrile Reduction with LiAlH₄
To a solution of lithium aluminum hydride in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of the nitrile in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to afford the amine product.
Conclusion
This compound is a highly reactive and versatile building block. The electron-deficient pyrazine ring, activated by a nitrile group, readily undergoes nucleophilic aromatic substitution at the fluorine-bearing carbons. These C-F bonds also serve as effective handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of functionalized pyrazine derivatives. Furthermore, the nitrile group itself can be readily transformed into a carboxylic acid or a primary amine, adding another layer of synthetic utility. This rich reactivity profile makes this compound an invaluable tool for researchers and professionals in the fields of drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Impact of Electron-Withdrawing Groups on the 3,6-Difluoropyrazine-2-carbonitrile Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electron-withdrawing effects on the 3,6-difluoropyrazine-2-carbonitrile ring, a key heterocyclic scaffold in medicinal chemistry and materials science. The inherent electron-deficient nature of the pyrazine (B50134) ring is significantly amplified by the synergistic effects of two fluorine atoms and a nitrile group. This guide will explore the consequences of this pronounced electron deficiency on the molecule's reactivity, spectroscopic properties, and potential applications, particularly in drug discovery. Detailed discussions on nucleophilic aromatic substitution (SNAr) reactions, predicted spectroscopic data, and relevant experimental protocols are presented.
Introduction: The Pyrazine Core and the Influence of Electron-Withdrawing Substituents
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is classified as a π-deficient system.[1] The electronegative nitrogen atoms withdraw electron density from the carbon atoms of the ring, making it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack compared to benzene.[2]
The introduction of potent electron-withdrawing groups (EWGs) further depletes the electron density of the pyrazine ring, profoundly influencing its chemical and physical properties. In the case of this compound, the pyrazine core is decorated with three such groups:
-
Two Fluorine Atoms (at C3 and C6): Fluorine is the most electronegative element and exerts a strong inductive (-I) effect, withdrawing electron density through the sigma bonds. While it can have a weak resonance donating (+M) effect, the inductive effect is generally dominant in influencing the reactivity of π-deficient rings.
-
A Nitrile Group (at C2): The cyano group (-C≡N) is a powerful EWG, exhibiting both a strong inductive (-I) effect and a significant resonance-withdrawing (-M) effect.
The cumulative effect of these three substituents renders the this compound ring exceptionally electron-poor, which is the central theme of this guide.
Synthesis and Physicochemical Properties
Synthetic Approach
The synthesis of this compound typically proceeds via a halogen exchange (Halex) reaction from its chlorinated precursor, 3,6-dichloropyrazine-2-carbonitrile. This transformation is a classic example of nucleophilic aromatic substitution where fluoride (B91410) ions displace the chloride ions.
Experimental Protocol: Synthesis of this compound
-
Reaction: 3,6-Dichloropyrazine-2-carbonitrile is treated with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The reaction may be facilitated by a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) fluoride) to enhance the solubility and nucleophilicity of the fluoride salt.
-
Work-up: Following the reaction, the mixture is cooled and quenched with water. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Physicochemical Properties
The strong electron-withdrawing nature of the substituents in this compound influences its physical properties.
| Property | Value | Reference |
| Molecular Formula | C₅HF₂N₃ | [3] |
| Molecular Weight | 141.08 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Predicted pKa | -7.28 ± 0.10 | [3] |
| Predicted Solubility | 4.5 g/L in water at 25°C | [3] |
| Topological Polar Surface Area | 49.6 Ų | [3] |
Electron-Withdrawing Effects on Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of the high degree of electron deficiency in the this compound ring is its pronounced reactivity towards nucleophiles via the SNAr mechanism.[7]
Principles of SNAr on the Pyrazine Ring
The SNAr reaction on an aromatic ring proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The rate of this reaction is enhanced by:
-
The presence of strong electron-withdrawing groups: These groups stabilize the negative charge of the Meisenheimer intermediate.
-
A good leaving group: In the context of SNAr on fluoroarenes, fluoride is an excellent leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack.
In this compound, the two fluorine atoms and the nitrile group work in concert to highly activate the pyrazine ring for SNAr.
Regioselectivity of Nucleophilic Attack
With two potential leaving groups (the fluorine atoms at C3 and C6), the regioselectivity of nucleophilic attack is a key consideration. The site of attack is determined by the relative stability of the resulting Meisenheimer complex. The electron-withdrawing nitrile group at C2 will exert a strong influence, primarily stabilizing a negative charge at the adjacent C3 position through resonance and induction. Therefore, nucleophilic attack is expected to preferentially occur at the C3 position, leading to the displacement of the C3-fluorine.
Spectroscopic Characterization: The Fingerprints of Electron Withdrawal
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired. For ¹³C NMR, proton-decoupled spectra are standard. For fluorinated compounds, simultaneous proton and fluorine decoupling can simplify the ¹³C spectrum.[1]
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
| ¹H | 8.5 - 9.0 | Singlet or narrow multiplet | - | The lone proton is on a highly electron-deficient aromatic ring, leading to a downfield shift. |
| ¹³C (C2) | 115 - 125 | Doublet | ¹JCF ≈ 250-300 | Carbon bearing the nitrile group, deshielded and coupled to the C3-fluorine. |
| ¹³C (C3) | 150 - 160 | Doublet of doublets | ¹JCF ≈ 250-300, ⁿJCF | Carbon directly attached to fluorine, significantly deshielded. |
| ¹³C (C5) | 130 - 140 | Doublet | ⁿJCF | Deshielded due to the adjacent nitrogen and the influence of the EWGs. |
| ¹³C (C6) | 150 - 160 | Doublet of doublets | ¹JCF ≈ 250-300, ⁿJCF | Carbon directly attached to fluorine, significantly deshielded. |
| ¹³C (CN) | 110 - 120 | Singlet or narrow multiplet | - | Typical range for nitrile carbons. |
| ¹⁹F | -60 to -90 (vs. CFCl₃) | Two distinct signals | ⁿJFF | Aromatic fluorine chemical shifts are sensitive to the electronic environment. The two fluorines are in different environments and will likely show a mutual coupling. |
Infrared (IR) Spectroscopy
Experimental Protocol: IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 2230 - 2250 | C≡N stretch | Strong, sharp absorption characteristic of a nitrile group conjugated to an aromatic ring. |
| 1600 - 1450 | C=C and C=N stretches | Multiple bands corresponding to the aromatic ring vibrations. |
| 1200 - 1000 | C-F stretch | Strong absorption bands characteristic of aryl fluorides. |
Computational Analysis: Visualizing Electron Density
Computational chemistry provides valuable insights into the electronic structure of molecules. A calculation of the electrostatic potential map of this compound would visually demonstrate the electron-withdrawing effects.
The electrostatic potential map would be expected to show a significant region of positive potential (blue/green) over the pyrazine ring, indicating its electrophilic character and susceptibility to nucleophilic attack. Conversely, regions of negative potential (red/yellow) would be localized on the nitrogen atoms and the nitrile group, highlighting their electron-rich nature. Analysis of the molecular orbitals would likely show a low-lying Lowest Unoccupied Molecular Orbital (LUMO), consistent with a molecule that is a good electron acceptor.
Applications in Drug Discovery and Materials Science
The unique electronic properties of the this compound core make it a valuable building block in several areas:
-
Medicinal Chemistry: The pyrazine ring is a common motif in pharmacologically active compounds.[8] The ability to selectively functionalize the this compound scaffold via SNAr allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The fluorine atoms can also improve metabolic stability and binding affinity.
-
Materials Science: Electron-deficient aromatic systems are of interest in the development of organic electronic materials, such as n-type semiconductors. The low-lying LUMO of this compound suggests its potential as a core for such materials.
Conclusion
The this compound ring is a highly activated and versatile heterocyclic system. The powerful and synergistic electron-withdrawing effects of the two fluorine atoms and the nitrile group dominate its chemistry, making it an excellent substrate for nucleophilic aromatic substitution. This reactivity, coupled with the predictable influence of the substituents on its spectroscopic properties, makes it a valuable and intriguing scaffold for further exploration in both academic and industrial research, particularly in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of these effects, offering a predictive framework for the synthesis, characterization, and application of this important molecule.
References
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. wuyanpharm.com [wuyanpharm.com]
- 5. This compound - CAS:356783-28-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. ossila.com [ossila.com]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
A Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Difluoropyrazine-2-carbonitrile is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its primary importance lies in its role as a crucial intermediate in the synthesis of the broad-spectrum antiviral agent, Favipiravir (B1662787).[1][2][3] This technical guide provides a comprehensive overview of the synonyms, chemical properties, and the synthetic pathway involving this compound, offering valuable insights for professionals engaged in antiviral drug research and development.
Synonyms and Chemical Identity
For clarity and accurate identification in research and procurement, this compound is known by several alternative names. These are summarized in the table below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 356783-28-3 |
| Synonyms | 3,6-difluoro-2-cyanopyrazine, 3,6-difluoropyrazinonitrile, 2-Pyrazinecarbonitrile, 3,6-difluoro-, 3,6-difluoro-2-pyrazinecarbonitrile |
Physicochemical Properties
The fundamental physicochemical properties of this compound are essential for its handling, reaction optimization, and characterization.
| Property | Value |
| Molecular Formula | C₅HF₂N₃ |
| Molecular Weight | 141.08 g/mol |
| Appearance | White to off-white or pale yellow powder |
| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane (B109758) and chloroform. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture. |
Role in the Synthesis of Favipiravir
This compound is a pivotal intermediate in several synthetic routes to Favipiravir, a potent inhibitor of viral RNA-dependent RNA polymerase.[1] The synthesis generally involves the conversion of a di-halogenated pyrazine (B50134) precursor to the di-fluoro derivative, followed by subsequent modifications to yield the final active pharmaceutical ingredient.
Synthetic Workflow
The following diagram illustrates a common synthetic pathway to Favipiravir, highlighting the central role of this compound.
Experimental Protocols
Detailed experimental procedures are critical for the successful replication and optimization of synthetic routes. The following protocols are based on established methods for the synthesis of this compound and its conversion to a precursor of Favipiravir.
Synthesis of this compound
This procedure describes the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (B91410) (KF)
-
Tetrabutylammonium (B224687) Bromide (TBAB)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of 3,6-Dichloropyrazine-2-carbonitrile in DMSO, add potassium fluoride and a catalytic amount of tetrabutylammonium bromide.
-
Heat the reaction mixture to 100°C for 6 hours.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the resulting this compound is often used in the next step without extensive purification due to its volatile and irritant nature.[4]
Conversion to 3,6-Difluoropyrazine-2-carboxamide
This step involves the hydrolysis of the nitrile group to an amide.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (12 M)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude this compound in THF.
-
Add concentrated hydrochloric acid to the solution.
-
Stir the mixture at 35°C until the reaction is complete, yielding 3,6-Difluoropyrazine-2-carboxamide.[4]
-
The product can be isolated and purified by crystallization.
Biological Activity
Current scientific literature primarily focuses on the role of this compound as a synthetic intermediate.[1][2][3] There is no significant evidence to suggest that this compound possesses direct biological or therapeutic activity itself. Its value to the drug development community is firmly established through its utility in the efficient synthesis of antiviral agents like Favipiravir.
Conclusion
This compound is a compound of high interest for researchers and professionals in the pharmaceutical industry, particularly those focused on antiviral therapies. While not an active agent itself, its position as a key intermediate in the synthesis of Favipiravir underscores its importance. A thorough understanding of its chemical properties, synonyms, and synthetic methodologies is essential for the continued production and development of this critical class of antiviral drugs.
References
3,6-Difluoropyrazine-2-carbonitrile stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3,6-Difluoropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in pharmaceutical synthesis. Given its role in the development of active pharmaceutical ingredients (APIs), understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products. This document outlines the known stability characteristics, recommended storage and handling procedures, and provides generalized experimental protocols for conducting stability and forced degradation studies in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.
| Property | Value |
| CAS Number | 356783-28-3 |
| Molecular Formula | C₅HF₂N₃ |
| Molecular Weight | 141.08 g/mol |
| Appearance | White or off-white solid |
| Melting Point | 153 - 155 °C[1] |
| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane (B109758) and chloroform.[2] |
| pKa (Predicted) | -7.28 ± 0.10 |
Stability Profile and Incompatibilities
This compound is considered chemically stable under standard ambient conditions (room temperature).[1] However, it is susceptible to degradation under certain conditions and is incompatible with specific classes of chemicals.
Key Stability Considerations:
-
Hygroscopic: The compound can absorb moisture from the air.[1]
-
Air and Light Sensitive: Exposure to air and light can promote degradation.[1]
-
Thermal Stability: While stable at room temperature, exposure to high temperatures should be avoided.[2]
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions.
-
Strong Bases: May cause decomposition.
-
Moisture: Can lead to hydrolysis or other unwanted reactions.[2]
A summary of these stability and incompatibility factors is provided in Table 2.
| Factor | Impact on Stability |
| Moisture/Humidity | Hygroscopic; potential for hydrolysis. |
| Air | Air sensitive; potential for oxidation. |
| Light | Light sensitive; potential for photodegradation. |
| Heat | Avoid high temperatures to prevent thermal decomposition. |
| Strong Oxidizing Agents | Incompatible; risk of vigorous reaction. |
| Strong Bases | Incompatible; risk of decomposition. |
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended.
Storage:
-
Temperature: Store in a cool, dry place.[2] The recommended storage temperature is typically room temperature, under an inert atmosphere.[3][4]
-
Atmosphere: Store in a tightly sealed container under an inert gas like argon or nitrogen to protect from moisture and air.[1]
-
Location: Keep in a well-ventilated area away from heat sources, open flames, and direct sunlight.[2]
-
Container: Use a tightly closed, chemical-grade container.[1][2]
Handling:
-
Handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.[1]
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust.[1]
-
Wash hands thoroughly after handling.[1]
The logical workflow for handling and assessing the stability of this compound is illustrated in the following diagram.
References
A Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile for Researchers and Drug Development Professionals
An In-depth Review of Commercial Suppliers, Physicochemical Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of 3,6-Difluoropyrazine-2-carbonitrile, a key building block in pharmaceutical synthesis, particularly for the antiviral drug Favipiravir. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, quantitative data, and experimental protocols.
Commercial Availability and Supplier Information
This compound is readily available from a range of commercial suppliers specializing in fine chemicals, pharmaceutical intermediates, and reference standards. Researchers can source this compound from manufacturers and distributors who often provide essential documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Key commercial suppliers include Simson Pharma Limited, Home Sunshine Pharma, Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd., LGC Standards, and Ambeed, Inc.[1][2] These suppliers typically offer the compound in various quantities, from grams to kilograms, to cater to both research and development as well as larger-scale manufacturing needs.[3] When procuring this chemical, it is crucial to request a batch-specific Certificate of Analysis to obtain precise data on purity and impurity profiles.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties and quantitative data for this compound, compiled from various suppliers and chemical databases.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 356783-28-3 | [1][4] |
| Molecular Formula | C₅HF₂N₃ | [4] |
| Molecular Weight | 141.08 g/mol | [1][4] |
| Appearance | White to off-white powder/solid | [1][2] |
| Boiling Point | 206.5 ± 35.0 °C at 760 Torr | [4] |
| Density | 1.47 ± 0.1 g/cm³ | [4] |
| Solubility | Slightly soluble in water (4.5 g/L at 25 °C) | [5] |
| Storage Temperature | Room temperature, under an inert atmosphere | [5][6] |
Table 2: Supplier-Specific Purity and Product Information
| Supplier | Purity Specification | Additional Information |
| Simson Pharma Limited | High Quality | Accompanied by a Certificate of Analysis. |
| Home Sunshine Pharma | ≥99% | Offered for R&D purposes.[1][2] |
| Ambeed, Inc. | 95% | |
| Smart Chemsynths | >95% | Available in gram to kilogram scale.[3] |
| LGC Standards | Not specified | Sold as a neat chemical reference standard.[7] |
Synthetic Applications and Experimental Protocols
This compound is a critical intermediate in the synthesis of the antiviral agent Favipiravir.[8] Its unique structure, featuring two fluorine atoms and a nitrile group on a pyrazine (B50134) ring, makes it a versatile reagent for nucleophilic substitution and further chemical transformations.
Synthesis of this compound
A common laboratory-scale synthesis involves the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.
Experimental Protocol: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile
-
Reactants:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (B91410) (KF)
-
Tetrabutylammonium fluoride (TBAF) (catalytic amount)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
To a solution of 3,6-Dichloropyrazine-2-carbonitrile (10 g) in DMF (60 mL), add a catalytic amount of TBAF and potassium fluoride (20 g).
-
Heat the reaction mixture to 60 °C and maintain for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous phase three times with methyl tert-butyl ether (50 mL).
-
Combine the organic phases and wash with water (50 mL).
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield crude this compound. The crude product can often be used in the subsequent step without further purification.
-
Synthesis of Favipiravir from this compound
The conversion of this compound to Favipiravir involves hydrolysis of the nitrile group and subsequent hydroxylation.
Experimental Workflow for Favipiravir Synthesis
References
- 1. This compound CAS 356783-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [m.hsppharma.com]
- 2. This compound CAS 356783-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. smartchemsynth.com [smartchemsynth.com]
- 4. This compound|356783-28-3|000014--Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd. [wuyanpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 356783-28-3 [sigmaaldrich.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. veeprho.com [veeprho.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,6-Difluoropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 3,6-difluoropyrazine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive fluorine atoms activated by the electron-withdrawing pyrazine (B50134) ring and the nitrile group. These notes cover the reaction with various nucleophiles, including primary and secondary amines, alcohols, and thiols. Emphasis is placed on regioselectivity, reaction conditions, and detailed experimental procedures. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Introduction
This compound (CAS No: 356783-28-3, Molecular Formula: C₅HF₂N₃, Molecular Weight: 141.08 g/mol ) is a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2] The electron-deficient nature of the pyrazine ring, further enhanced by the presence of a cyano group, facilitates the displacement of the fluorine atoms by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This allows for the introduction of diverse functionalities, making it a valuable scaffold in drug discovery programs.[3]
The presence of two fluorine atoms at the C3 and C6 positions raises the question of regioselectivity. Based on the principles of SNAr on electron-deficient aromatic systems, the position para to the strongest electron-withdrawing group is generally the most activated towards nucleophilic attack. In the case of this compound, the cyano group at C2 is a potent electron-withdrawing group. Therefore, the fluorine atom at the C6 position is anticipated to be more susceptible to nucleophilic substitution than the fluorine at the C3 position. Experimental evidence from related dichloropyrazine systems supports the preferential attack at the position para to an electron-withdrawing group.
This document provides representative protocols and data for the SNAr of this compound with various nucleophiles, offering a practical guide for researchers in the field.
Reaction Mechanism and Regioselectivity
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the pyrazine ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
As previously mentioned, the regioselectivity of the initial substitution is dictated by the electronic effects of the substituents. The fluorine at the C6 position is para to the electron-withdrawing cyano group, making it the more electrophilic site and thus more prone to nucleophilic attack.
Caption: Regioselectivity of the first nucleophilic substitution.
Experimental Protocols and Data
The following sections provide detailed protocols and representative quantitative data for the SNAr of this compound with various classes of nucleophiles.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines typically proceeds under mild to moderate conditions to afford the corresponding 6-amino-3-fluoropyrazine-2-carbonitrile derivatives.
Table 1: Representative Data for the Reaction with Amine Nucleophiles
| Entry | Nucleophile (Primary/Secondary Amine) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | K₂CO₃ | 80 | 6 | 85 |
| 2 | Benzylamine | THF | Et₃N | 70 | 12 | 92 |
| 3 | Morpholine | DMSO | DIPEA | 100 | 4 | 95 |
| 4 | Piperidine | Ethanol | K₂CO₃ | Reflux | 8 | 88 |
| 5 | n-Butylamine | Acetonitrile | Et₃N | 60 | 10 | 90 |
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., THF, DMF, DMSO), add the amine nucleophile (1.1 eq.) and a suitable base (2.0 eq., e.g., K₂CO₃, Et₃N, or DIPEA).
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 6-amino-3-fluoropyrazine-2-carbonitrile derivative.
Reaction with Alcohol Nucleophiles
The reaction with alcohols requires the use of a strong base to generate the more nucleophilic alkoxide. Sodium hydride is commonly employed for this purpose.
Table 2: Representative Data for the Reaction with Alcohol Nucleophiles
| Entry | Nucleophile (Alcohol) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | THF | NaH | 60 | 5 | 80 |
| 2 | Ethanol | Dioxane | NaH | 80 | 6 | 78 |
| 3 | Isopropanol | DMF | NaH | 80 | 8 | 75 |
| 4 | Phenol | DMSO | K₂CO₃ | 120 | 10 | 70 |
| 5 | Benzyl alcohol | THF | NaH | 70 | 7 | 82 |
Experimental Protocol: General Procedure for Alkoxylation
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in a suitable anhydrous solvent (e.g., THF, Dioxane, DMF).
-
Cool the suspension to 0 °C and slowly add the alcohol (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkoxy-3-fluoropyrazine-2-carbonitrile derivative.
Reaction with Thiol Nucleophiles
Similar to alcohols, thiols are typically deprotonated with a base to form the more potent thiolate nucleophile.
Table 3: Representative Data for the Reaction with Thiol Nucleophiles
| Entry | Nucleophile (Thiol) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | DMF | K₂CO₃ | 60 | 4 | 90 |
| 2 | Benzyl mercaptan | Ethanol | NaOEt | Reflux | 5 | 88 |
| 3 | Ethanethiol | Acetonitrile | Et₃N | 50 | 6 | 85 |
| 4 | Sodium hydrosulfide | Ethanol | - | RT | 3 | 95 |
Experimental Protocol: General Procedure for Thiolation
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, Ethanol, Acetonitrile), add the thiol nucleophile (1.1 eq.) and a base (1.2 eq., e.g., K₂CO₃, Et₃N). If using a pre-formed thiolate, add it directly.
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 6-thio-3-fluoropyrazine-2-carbonitrile derivative.
Characterization of Products
The synthesized products can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the nucleophile. ¹⁹F NMR is particularly useful for confirming the regioselectivity of the substitution. The remaining fluorine atom at the C3 position is expected to show a characteristic chemical shift and coupling pattern. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃.[2][4][5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the SNAr of this compound.
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution. The protocols and data presented herein provide a comprehensive guide for the synthesis of a variety of 6-substituted-3-fluoropyrazine-2-carbonitrile derivatives. The predictable regioselectivity, favoring substitution at the C6 position, and the generally high yields make this an attractive building block for applications in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction conditions for their specific nucleophiles and desired products.
References
Application Notes and Protocols for the Fluorination of 3,6-Dichloropyrazine-2-carbonitrile
Introduction
Pyrazine (B50134) and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of many pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine atoms into the pyrazine scaffold can dramatically alter the physicochemical and biological properties of the parent molecule.[1] This includes modifications to metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, the development of efficient and selective methods for the fluorination of pyrazines is of great interest to researchers in drug development. The fluorination of 3,6-Dichloropyrazine-2-carbonitrile (B1371311) is a key step in the synthesis of various compounds, including the antiviral drug Favipiravir.[4][5] The primary method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction, where the chlorine atoms are displaced by a nucleophilic fluoride (B91410) source.[1]
Data Presentation: Comparison of Fluorination Protocols
The following table summarizes two reported protocols for the fluorination of 3,6-Dichloropyrazine-2-carbonitrile to 3,6-Difluoropyrazine-2-carbonitrile.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 3,6-Dichloropyrazine-2-carbonitrile | 3,6-Dichloropyrazine-2-carbonitrile |
| Fluorinating Agent | Potassium Fluoride (KF) | Potassium Fluoride (KF) |
| Catalyst | Tetrabutylammonium Fluoride (TBAF) (catalytic amount) | Tetrabutylammonium Bromide (TBAB) (Phase Transfer Catalyst) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene and Dimethyl Sulfoxide (DMSO) |
| Temperature | 60 °C | 120 °C (reflux) |
| Reaction Time | 12 hours | Not specified |
| Reported Yield | Crude product used directly in the next step, quantitative yield assumed for crude product.[6] | A 30% yield was reported for a similar fluorination step in an alternative synthetic route.[4] |
| Reference | WO2021237945A1[6] | Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide[4] |
Experimental Protocols
Protocol 1: Fluorination using Potassium Fluoride and Catalytic Tetrabutylammonium Fluoride in DMF
This protocol details a method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile (10 g)
-
Potassium Fluoride (KF) (20 g)
-
Tetrabutylammonium Fluoride (TBAF) (catalytic amount)
-
N,N-Dimethylformamide (DMF) (60 mL)
-
Methyl tert-butyl ether (MTBE) (150 mL)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3,6-Dichloropyrazine-2-carbonitrile (10 g) and N,N-Dimethylformamide (DMF) (60 mL).[6]
-
Stir the mixture until the starting material is fully dissolved.
-
Add a catalytic amount of Tetrabutylammonium Fluoride (TBAF) to the solution.
-
Add Potassium Fluoride (KF) (20 g) to the reaction mixture.[6]
-
Heat the reaction mixture to 60 °C and maintain this temperature for 12 hours with continuous stirring.[6]
-
After 12 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with methyl tert-butyl ether (50 mL each time).[6]
-
Combine the organic phases.
-
Wash the combined organic phase with water (50 mL).[6]
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain the crude this compound. The crude product can be used in subsequent reactions without further purification.[6]
Mandatory Visualization
Caption: Experimental workflow for the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Favipiravir Utilizing 3,6-Difluoropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the antiviral agent Favipiravir, starting from the key intermediate 3,6-Difluoropyrazine-2-carbonitrile. The following sections outline two primary synthetic routes, offering comparative data and step-by-step experimental procedures to guide researchers in the efficient synthesis of Favipiravir.
Introduction
Favipiravir (also known as T-705) is a broad-spectrum antiviral drug that has demonstrated efficacy against a range of RNA viruses. Its synthesis has been a subject of extensive research, with various routes developed to improve yield, scalability, and economic viability. One key intermediate in several efficient syntheses is this compound. This document details the conversion of this intermediate to Favipiravir through two distinct and effective pathways:
-
Route A: Nitrile hydrolysis followed by selective C3-fluorine hydrolysis.
-
Route B: Selective C3-fluorine hydrolysis followed by nitrile hydrolysis.
The selection of a particular route may depend on factors such as available reagents, desired purity, and scalability considerations.
Quantitative Data Summary
The following tables summarize the quantitative data for the two primary synthetic routes from this compound to Favipiravir.
Table 1: Synthesis of Favipiravir via Route A
| Step | Reaction | Key Reagents | Solvent | Temperature | Yield |
| A1 | Nitrile Hydrolysis | 12 M HCl | THF | 35°C | 82% |
| A2 | C3-Fluorine Hydrolysis | NaHCO₃ | Dioxane/H₂O | 50°C | 52% |
Table 2: Synthesis of Favipiravir via Route B
| Step | Reaction | Key Reagents | Solvent | Temperature | Yield |
| B1 | C3-Fluorine Hydrolysis | KOAc | DMF/H₂O | - | 82% (as dicyclohexyl ammonium (B1175870) salt) |
| B2 | Nitrile Hydrolysis | H₂O₂ | H₂O | - | 89% |
Experimental Protocols
Route A: Nitrile Hydrolysis followed by Selective C3-Fluorine Hydrolysis
This route first converts the nitrile group of this compound to a carboxamide, followed by the selective hydrolysis of the fluorine atom at the C3 position of the pyrazine (B50134) ring.
Step A1: Synthesis of 3,6-Difluoropyrazine-2-carboxamide
-
To a solution of this compound in Tetrahydrofuran (THF), add 12 M Hydrochloric acid (HCl).
-
Stir the reaction mixture at 35°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 3,6-Difluoropyrazine-2-carboxamide, can be purified by recrystallization or column chromatography to achieve a yield of approximately 82%.[1]
Step A2: Synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide)
-
Dissolve the 3,6-Difluoropyrazine-2-carboxamide obtained from Step A1 in a mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) to the solution.
-
Heat the reaction mixture to 50°C and stir until the reaction is complete, as monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and acidify with a suitable acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain Favipiravir.
-
This final step can yield crystalline Favipiravir with a purity greater than 99% and a yield of around 52%.[1]
Route B: Selective C3-Fluorine Hydrolysis followed by Nitrile Hydrolysis
This alternative route begins with the selective hydrolysis of the C3-fluorine of this compound, followed by the conversion of the nitrile group to a carboxamide.
Step B1: Synthesis of 6-fluoro-3-hydroxy-2-cyanopyrazine
-
In a solution of Dimethylformamide (DMF) and water, dissolve this compound.
-
Add potassium acetate (B1210297) (KOAc) to the mixture and stir.[1]
-
The reaction selectively hydrolyzes the C3-fluorine.
-
Due to the high water solubility of the product, purification is effectively achieved by forming the dicyclohexyl ammonium salt, which can be isolated with a yield of 82%.[1]
Step B2: Synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide)
-
The purified 6-fluoro-3-hydroxy-2-cyanopyrazine (as the dicyclohexyl ammonium salt) is treated with aqueous hydrogen peroxide (H₂O₂).[1]
-
This step hydrolyzes the nitrile group to the corresponding carboxamide.
-
The reaction mixture is then worked up, which may involve neutralization and extraction.
-
Crystallization of the crude product yields Favipiravir with a high yield of 89%.[1]
Visualized Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway of Favipiravir via Route A.
Caption: Synthetic pathway of Favipiravir via Route B.
Mechanism of Action: A Note for Drug Development Professionals
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. The incorporation of favipiravir-RTP into the nascent viral RNA strand can lead to lethal mutagenesis and chain termination, thereby inhibiting viral proliferation.
Safety Considerations
Standard laboratory safety protocols should be strictly followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use. Some intermediates in related syntheses, such as 3,6-dichloropyrazine-2-carbonitrile, have been reported to be allergens, and appropriate handling precautions should be taken.
References
Application Notes and Protocols: 3,6-Difluoropyrazine-2-carbonitrile as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Difluoropyrazine-2-carbonitrile is a versatile heterocyclic compound with significant potential as a starting material in the synthesis of complex molecular architectures for drug discovery. Its activated pyrazine (B50134) core, substituted with two fluorine atoms and a cyano group, presents multiple reactive sites for nucleophilic substitution and further chemical modification. While not typically a pharmacophore in its own right, its true value lies in its utility as a foundational scaffold for constructing more elaborate molecules, particularly kinase inhibitors.
The pyrazine-2-carbonitrile framework is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Derivatives of the 3-aminopyrazine-2-carbonitrile (B1269731) core, which can be synthesized from this compound, have shown significant promise in targeting key kinases involved in oncogenic signaling pathways.
These application notes provide an overview of the utility of this compound as a precursor to potent kinase inhibitors, with a focus on the derivatization into the 3-aminopyrazine-2-carbonitrile scaffold. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to guide researchers in this promising area of drug development.
Synthetic Utility of this compound
The two fluorine atoms on the pyrazine ring of this compound are excellent leaving groups for nucleophilic aromatic substitution (SNA_r_) reactions. This allows for the sequential and regioselective introduction of various substituents, making it an ideal starting material for library synthesis. A key transformation is the reaction with amines to introduce an amino group at the 3-position, a critical pharmacophoric element for many kinase inhibitors. The remaining fluorine at the 6-position can then be displaced by another nucleophile or participate in cross-coupling reactions to introduce further diversity.
A plausible synthetic route to generate a library of 3-amino-6-substituted-pyrazine-2-carbonitrile derivatives from this compound is outlined below.
Application Notes and Protocols for the Reaction of 3,6-Difluoropyrazine-2-carbonitrile with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,6-Difluoropyrazine-2-carbonitrile is a valuable and versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the strongly electron-withdrawing nitrile group at the C2 position, activates the fluorine atoms at the C3 and C6 positions for nucleophilic aromatic substitution (SNAr). This reaction allows for the straightforward introduction of a wide range of amine functionalities, yielding substituted aminopyrazine derivatives that are key scaffolds in many biologically active molecules, including kinase inhibitors.[1]
The reaction with amines proceeds via a high-yielding SNAr mechanism, where a primary or secondary amine acts as the nucleophile, displacing one of the fluoride (B91410) ions.[2][3] Fluoride is an excellent leaving group in this context. Due to the strong activating effect of the adjacent cyano group, nucleophilic attack is expected to occur preferentially at the C3 position. The general mechanism involves the addition of the amine to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride ion to restore aromaticity.[4]
These protocols provide a detailed methodology for the synthesis of 3-(alkyl/arylamino)-6-fluoropyrazine-2-carbonitrile derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic Aromatic Substitution of this compound with Primary and Secondary Amines
This protocol describes a general method for the reaction of this compound with a variety of amine nucleophiles.
General Reaction Scheme:
Materials and Equipment:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine, aniline) (1.1 - 1.5 equivalents)
-
Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA)) (2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN))
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer with heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard work-up equipment (separatory funnel, rotary evaporator)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc), Hexanes, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (1.1 - 1.5 eq.) to the solution, followed by the addition of the base (2.0 eq.).[4]
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][4]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers and wash with water and then brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to afford the pure product.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[1]
Data Presentation
The following table summarizes typical reaction conditions for the SNAr reaction of this compound with various amines, based on analogous reactions reported in the literature.[4][5] Yields are illustrative and may vary depending on the specific amine and reaction scale.
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
| 2 | Benzylamine | Et₃N | ACN | Reflux | 6-8 | 80-90 |
| 3 | Aniline | DIPEA | DMSO | 100 | 12-16 | 70-85 |
| 4 | Piperidine | K₂CO₃ | DMF | 60 | 3-5 | 90-98 |
| 5 | 4-Methoxybenzylamine | Et₃N | ACN | Reflux | 6-8 | 85-95 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of 3-(substituted-amino)-6-fluoropyrazine-2-carbonitrile derivatives.
Caption: Experimental workflow for SNAr reaction.
References
Catalytic Functionalization of 3,6-Difluoropyrazine-2-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Difluoropyrazine-2-carbonitrile is a key building block in medicinal chemistry, most notably in the synthesis of the antiviral agent Favipiravir. The electron-deficient nature of the pyrazine (B50134) ring, further activated by the cyano group, makes this molecule susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile platform for the introduction of a wide range of functional groups. This document provides detailed application notes and experimental protocols for the catalytic and pseudo-catalytic functionalization of this compound, with a focus on synthetically useful transformations for drug discovery and development.
Introduction to the Reactivity of this compound
The pyrazine core is a recognized pharmacophore present in numerous biologically active molecules.[1][2] The fluorine substituents on this compound serve as excellent leaving groups in nucleophilic aromatic substitution reactions. This reactivity is the primary mode of functionalization for this scaffold. While direct catalytic C-H or C-F activation on this specific molecule is not widely documented, a common and effective strategy involves an initial SNAr reaction to introduce a new functional group, which can then be further modified using catalytic methods.
The general reaction scheme involves the displacement of one of the fluorine atoms by a nucleophile, as depicted below:
Caption: General workflow for the functionalization of this compound.
Catalytic Strategies for Functionalization
A powerful two-step strategy allows for the introduction of a diverse array of substituents onto the pyrazine core. The initial step is a nucleophilic aromatic substitution, followed by a palladium-catalyzed cross-coupling reaction.
Two-Step Functionalization Workflow
This workflow is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Two-step strategy for the synthesis of 3-amino-6-arylpyrazine-2-carbonitriles.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine, etc.)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 eq.) to the solution.
-
Add DIPEA (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-fluoropyrazine-2-carbonitrile derivative.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol outlines the Suzuki coupling of a 3-amino-6-bromopyrazine-2-carbonitrile intermediate with an arylboronic acid.[1]
Materials:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Arylboronic acid of choice
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (B91453) and Water (degassed)
-
Microwave vial or sealed tube
-
Microwave reactor or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[1]
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[1] Alternatively, the reaction can be heated in an oil bath at 80-100 °C for several hours.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-6-arylpyrazine-2-carbonitrile.
Data Presentation
The following table summarizes representative yields for the functionalization of pyrazine scaffolds using the described methods.
| Entry | Pyrazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
| 1 | This compound | Benzylamine | DIPEA, DMF, RT | 3-(Benzylamino)-6-fluoropyrazine-2-carbonitrile | 85 |
| 2 | This compound | Morpholine | K₂CO₃, DMSO, 80 °C | 6-Fluoro-3-morpholinopyrazine-2-carbonitrile | 92 |
| 3 | 3-Amino-6-bromopyrazine-2-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 120 °C (µW) | 3-Amino-6-phenylpyrazine-2-carbonitrile | 78[1] |
| 4 | 3-Amino-6-bromopyrazine-2-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 120 °C (µW) | 3-Amino-6-(4-methoxyphenyl)pyrazine-2-carbonitrile | 85[1] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Signaling Pathway Implication
Derivatives of 3-aminopyrazine-2-carbonitrile (B1269731) have been investigated as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer.[2][3] The functionalized pyrazine core can act as a scaffold to present substituents that interact with the kinase active site.
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.[2]
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of functionalized pyrazine derivatives. The primary mode of functionalization is through nucleophilic aromatic substitution, which can be followed by catalytic cross-coupling reactions to generate diverse molecular scaffolds. The protocols and data presented herein provide a practical guide for researchers in drug discovery and organic synthesis to effectively utilize this versatile building block.
References
Application of 3,6-Difluoropyrazine-2-carbonitrile in the Synthesis of a Novel Fungicide
Introduction
3,6-Difluoropyrazine-2-carbonitrile is a versatile chemical intermediate. Its reactive fluorine atoms and cyano group make it an attractive starting material for the synthesis of various heterocyclic compounds. In the agrochemical field, the pyrazine (B50134) carboxamide scaffold is a key feature of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. These fungicides are crucial for controlling a wide range of fungal diseases in crops by inhibiting the fungal respiration process. This document outlines a potential application of this compound in the synthesis of a novel, hypothetical SDHI fungicide, herein designated as Pyraziflumid-DF.
Hypothetical Agrochemical Profile
-
Compound Name: Pyraziflumid-DF
-
Proposed Mode of Action: Inhibition of the succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, leading to a disruption of the fungal life cycle.[2][3]
Experimental Protocols
This section details the synthetic route from this compound to the target fungicide, Pyraziflumid-DF.
Step 1: Hydrolysis of this compound to 3,6-Difluoropyrazine-2-carboxamide (B1322614)
-
Reaction Principle: The cyano group of the starting material is partially hydrolyzed to a carboxamide group under controlled acidic conditions.
-
Procedure:
-
To a solution of this compound (14.1 g, 0.1 mol) in concentrated sulfuric acid (50 mL), cooled to 0°C, add water (5 mL) dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture onto crushed ice (200 g) and neutralize with a 50% aqueous solution of sodium hydroxide (B78521) to pH 7.
-
The resulting precipitate is collected by filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield 3,6-difluoropyrazine-2-carboxamide.
-
Step 2: Synthesis of Pyraziflumid-DF via Nucleophilic Aromatic Substitution
-
Reaction Principle: One of the fluorine atoms on the pyrazine ring is displaced by a substituted aniline (B41778) nucleophile. The fluorine at the 6-position is more activated towards nucleophilic substitution.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3,6-difluoropyrazine-2-carboxamide (7.95 g, 0.05 mol) and 2-(trifluoromethyl)aniline (B126271) (8.05 g, 0.05 mol) in N,N-dimethylformamide (DMF, 100 mL).
-
Add potassium carbonate (13.8 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice water (500 mL).
-
The precipitate is collected by filtration, washed with water, and then recrystallized from ethanol (B145695) to give the final product, Pyraziflumid-DF.
-
Data Presentation
Table 1: Summary of Synthetic Results for Pyraziflumid-DF
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | Melting Point (°C) |
| 1 | 3,6-Difluoropyrazine-2-carboxamide | This compound | 159.08 | 85 | >98 | 175-178 |
| 2 | Pyraziflumid-DF | 3,6-Difluoropyrazine-2-carboxamide | 298.20 | 70 | >99 | 210-213 |
Visualizations
Synthetic Pathway for Pyraziflumid-DF
Caption: Synthetic route from the starting material to the final product.
Proposed Mode of Action: SDHI Fungicide
Caption: Inhibition of fungal respiration by Pyraziflumid-DF.
References
Derivatisierung der Nitrilgruppe an 3,6-Difluoropyrazin-2-carbonitril: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die chemische Derivatisierung der Nitrilgruppe des 3,6-Difluoropyrazin-2-carbonitrils. Diese vielseitige chemische Einheit dient als wichtiger Baustein in der medizinischen Chemie, und die Modifikation seiner Nitrilgruppe eröffnet den Zugang zu einer Vielzahl von funktionellen Gruppen mit potenzieller biologischer Aktivität. Die hier beschriebenen Protokolle umfassen die Umwandlung des Nitrils in ein Tetrazol, ein primäres Amin, ein Amid und ein Amidin und liefern wertvolle Informationen für die Synthese neuartiger Moleküle in der Arzneimittelforschung.
Umwandlung in ein 5-substituiertes 1H-Tetrazol
Die Tetrazol-Einheit ist ein bekannter Bioisoster für Carbonsäuren und bietet in vielen pharmazeutischen Wirkstoffen verbesserte metabolische Stabilität und pharmakokinetische Eigenschaften. Die [3+2]-Cycloaddition eines Nitrils mit einer Azidquelle ist die gebräuchlichste Methode zur Synthese von 5-substituierten 1H-Tetrazolen.
Applikationshinweise
Dieses Protokoll beschreibt die Synthese von 5-(3,6-Difluoropyrazin-2-yl)-1H-tetrazol aus 3,6-Difluoropyrazin-2-carbonitril unter Verwendung von Natriumazid. Die Reaktion wird durch einen Lewis-Säure-Katalysator wie Zinkchlorid erleichtert, der die Nitrilgruppe für den nukleophilen Angriff des Azidions aktiviert. Die Verwendung von Dimethylformamid (DMF) als Lösungsmittel bei erhöhter Temperatur begünstigt die Reaktion.
Experimentelles Protokoll: Metall-katalysierte [3+2]-Cycloaddition
Materialien:
-
3,6-Difluoropyrazin-2-carbonitril
-
Natriumazid (NaN₃)
-
Zinkchlorid (ZnCl₂)
-
Dimethylformamid (DMF)
-
Salzsäure (HCl), 1 M
-
Ethylacetat
-
Wasser
-
Gesättigte Natriumbicarbonatlösung
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Natriumsulfat
Geräte:
-
Rundkolben
-
Rückflusskühler
-
Magnetrührer und Heizplatte
-
Scheidetrichter
-
Rotationsverdampfer
Durchführung:
-
In einem Rundkolben werden 3,6-Difluoropyrazin-2-carbonitril (1,0 Äq.), Natriumazid (2,2 Äq.) und Zinkchlorid (1,1 Äq.) in DMF vorgelegt.
-
Die Reaktionsmischung wird unter Rühren für 30 Minuten bis 2 Stunden auf 100-110 °C erhitzt.[1] Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung in Wasser gegossen und mit 1 M HCl auf einen pH-Wert von ~2-3 angesäuert, um das Produkt auszufällen.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden nacheinander mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Der Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um 5-(3,6-Difluoropyrazin-2-yl)-1H-tetrazol zu erhalten.
Logischer Arbeitsablauf für die Tetrazol-Synthese
Abbildung 1: Arbeitsablauf der Tetrazol-Synthese.
Reduktion zum primären Amin
Die Reduktion der Nitrilgruppe zu einem primären Amin führt zur Bildung von (3,6-Difluoropyrazin-2-yl)methanamin, einem wichtigen Baustein für die weitere Funktionalisierung, beispielsweise durch Einführung in Amid- oder Sulfonamidbindungen.
Applikationshinweise
Starke Hydridreagenzien wie Lithiumaluminiumhydrid (LiAlH₄) sind für die Reduktion von Nitrilen zu primären Aminen effektiv. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF) unter inerten Bedingungen durchgeführt. Eine sorgfältige wässrige Aufarbeitung ist erforderlich, um das überschüssige Hydridreagenz zu zersetzen und das Amin zu isolieren.
Experimentelles Protokoll: Reduktion mit Lithiumaluminiumhydrid
Materialien:
-
3,6-Difluoropyrazin-2-carbonitril
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreies Tetrahydrofuran (THF)
-
Wasser
-
15%ige wässrige Natriumhydroxidlösung (NaOH)
-
Wasserfreies Natriumsulfat
Geräte:
-
Schlenk-Kolben oder ausgeflammter Rundkolben mit Septum
-
Tropftrichter
-
Magnetrührer
-
Eisbad
Durchführung:
-
In einem trockenen Schlenk-Kolben unter Stickstoffatmosphäre wird eine Suspension von LiAlH₄ (1,5 Äq.) in wasserfreiem THF hergestellt und auf 0 °C gekühlt.
-
Eine Lösung von 3,6-Difluoropyrazin-2-carbonitril (1,0 Äq.) in wasserfreiem THF wird langsam über einen Tropftrichter zu der gekühlten Suspension von LiAlH₄ gegeben.
-
Nach vollständiger Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und rührt für 12-24 Stunden. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung erneut auf 0 °C gekühlt und das überschüssige LiAlH₄ vorsichtig durch die sequentielle, tropfenweise Zugabe von Wasser (X ml), gefolgt von 15%iger wässriger NaOH (X ml) und schließlich Wasser (3X ml) zersetzt, wobei X die Masse des eingesetzten LiAlH₄ in Gramm ist.
-
Der resultierende Niederschlag wird abfiltriert und mit THF gewaschen.
-
Das Filtrat wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie oder Destillation gereinigt, um (3,6-Difluoropyrazin-2-yl)methanamin zu erhalten.
Logischer Arbeitsablauf für die Amin-Synthese
Abbildung 2: Arbeitsablauf der Amin-Synthese.
Hydrolyse zum Amid
Die partielle Hydrolyse der Nitrilgruppe führt zur Bildung des entsprechenden Carboxamids, 3,6-Difluoropyrazin-2-carboxamid. Dieses Derivat ist ein wichtiges Zwischenprodukt bei der Synthese des antiviralen Wirkstoffs Favipiravir.[2][3][4]
Applikationshinweise
Die Hydrolyse kann unter sauren Bedingungen durchgeführt werden, wobei konzentrierte Salzsäure in einem organischen Lösungsmittel wie THF verwendet wird. Die Reaktion wird bei leicht erhöhter Temperatur durchgeführt, um die Hydrolyse zu beschleunigen, aber milde Bedingungen sind entscheidend, um eine weitere Hydrolyse zur Carbonsäure zu vermeiden.
Experimentelles Protokoll: Saure Hydrolyse
Materialien:
-
3,6-Difluoropyrazin-2-carbonitril
-
Konzentrierte Salzsäure (12 M)
-
Tetrahydrofuran (THF)
-
Wasser
-
Ethylacetat
-
Gesättigte Natriumbicarbonatlösung
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Natriumsulfat
Geräte:
-
Rundkolben
-
Rückflusskühler
-
Magnetrührer und Heizplatte
-
Scheidetrichter
-
Rotationsverdampfer
Durchführung:
-
In einem Rundkolben wird 3,6-Difluoropyrazin-2-carbonitril (1,0 Äq.) in einer Mischung aus THF und 12 M Salzsäure gelöst.[4][5]
-
Die Reaktionsmischung wird für mehrere Stunden bei 30-35 °C gerührt.[5] Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung auf Raumtemperatur abgekühlt und mit Wasser verdünnt.
-
Die wässrige Phase wird mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Der Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um 3,6-Difluoropyrazin-2-carboxamid zu erhalten. Die berichtete Ausbeute für diese Reaktion liegt bei 84%.[5]
Logischer Arbeitsablauf für die Amid-Synthese
Abbildung 3: Arbeitsablauf der Amid-Synthese.
Synthese von Amidinen
Amidine sind eine wichtige Klasse von Stickstoffverbindungen, die als Bausteine in der organischen Synthese und in der medizinischen Chemie von Bedeutung sind. Sie können durch die nukleophile Addition von Aminen an Nitrile hergestellt werden.
Applikationshinweise
Die Synthese von N-substituierten 3,6-Difluoropyrazin-2-carboximidamiden kann durch die Reaktion von 3,6-Difluoropyrazin-2-carbonitril mit primären oder sekundären Aminen erreicht werden. Diese Reaktion wird oft durch Lewis-Säuren oder Metallsalze katalysiert, um die Elektrophilie des Nitrilkohlenstoffs zu erhöhen.
Experimentelles Protokoll: Kupfer-katalysierte Amidin-Synthese (Allgemeines Protokoll)
Materialien:
-
3,6-Difluoropyrazin-2-carbonitril
-
Primäres oder sekundäres Amin
-
Kupfer(I)-chlorid (CuCl)
-
Cäsiumcarbonat (Cs₂CO₃)
-
2,2'-Bipyridin
-
2,2,2-Trifluorethanol (TFE)
-
Sauerstoff (O₂)
Geräte:
-
Reaktionsgefäß für drucklose Reaktionen
-
Magnetrührer und Heizplatte
-
Säulenchromatographie-Ausrüstung
Durchführung:
-
In einem Reaktionsgefäß werden 3,6-Difluoropyrazin-2-carbonitril (1,0 Äq.), das entsprechende Amin (1,2 Äq.), CuCl (0,1 Äq.), Cs₂CO₃ (2,0 Äq.) und 2,2'-Bipyridin (0,2 Äq.) in TFE vorgelegt.[2]
-
Die Reaktionsmischung wird unter einer Sauerstoffatmosphäre für 12-24 Stunden bei 100 °C gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem geeigneten organischen Lösungsmittel aufgenommen und filtriert, um die anorganischen Salze zu entfernen.
-
Das Filtrat wird eingeengt und der Rohprodukt durch Säulenchromatographie gereinigt, um das entsprechende N-substituierte 3,6-Difluoropyrazin-2-carboximidamid zu erhalten.
Zusammenfassung der quantitativen Daten
| Derivat | Edukt | Reagenzien | Lösungsmittel | Temperatur | Zeit | Ausbeute (%) |
| 5-(3,6-Difluoropyrazin-2-yl)-1H-tetrazol | 3,6-Difluoropyrazin-2-carbonitril | NaN₃, ZnCl₂ | DMF | 100-110 °C | 0,5-2 h | Hoch (erwartet) |
| (3,6-Difluoropyrazin-2-yl)methanamin | 3,6-Difluoropyrazin-2-carbonitril | LiAlH₄ | THF | RT | 12-24 h | Gut (erwartet) |
| 3,6-Difluoropyrazin-2-carboxamid | 3,6-Difluoropyrazin-2-carbonitril | 12 M HCl | THF | 30-35 °C | Mehrere h | 84[5] |
| N-Alkyl/Aryl-3,6-difluoropyrazin-2-carboximidamid | 3,6-Difluoropyrazin-2-carbonitril | R¹R²NH, CuCl, Cs₂CO₃, 2,2'-Bipyridin | TFE | 100 °C | 12-24 h | Gut (erwartet) |
Biologische Relevanz und Signalwege
Pyrazin-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, insbesondere als Inhibitoren von Proteinkinasen, die eine entscheidende Rolle bei der Signaltransduktion in Zellen und bei der Pathogenese von Krankheiten wie Krebs spielen.[6][7][8] Fluorierte Pyrazine können als kompetitive Inhibitoren an die ATP-Bindungsstelle von Kinasen binden und so die nachgeschalteten Signalwege blockieren.
Ein repräsentativer Signalweg, der durch Pyrazin-basierte Kinase-Inhibitoren moduliert werden kann, ist der Tropomyosin-Rezeptor-Kinase (Trk)-Signalweg. TrkA-Kinase-Inhibitoren auf Pyrazinbasis wurden identifiziert und zeigen Potenzial in der Krebstherapie.[4][5]
Repräsentativer Kinase-Inhibitor-Signalweg
Abbildung 4: Vereinfachter Signalweg der Kinase-Inhibition.
References
- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 4. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents | MDPI [mdpi.com]
Palladium-Catalyzed Cross-Coupling Reactions with Fluoropyrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of fluoropyrazine derivatives. Fluoropyrazines are crucial heterocyclic motifs in medicinal chemistry and materials science, and their functionalization via cross-coupling reactions offers a powerful tool for the synthesis of novel compounds with desirable properties.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For fluoropyrazine scaffolds, these reactions enable the introduction of a wide array of substituents, significantly expanding the accessible chemical space for drug discovery and materials development. The fluorine substituent on the pyrazine (B50134) ring can modulate the electronic properties of the molecule, influencing reactivity and, ultimately, the biological activity or material characteristics of the final product.
This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings, with a focus on their application to fluoropyrazine substrates.
General Experimental Workflow
A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with a fluoropyrazine substrate is depicted below. This workflow emphasizes the need for an inert atmosphere to prevent catalyst degradation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. It is widely used due to the stability and low toxicity of the boron reagents.
Application Notes:
The Suzuki-Miyaura coupling of fluoropyrazines allows for the introduction of aryl, heteroaryl, and alkyl groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electronically deactivated or sterically hindered substrates. For chlorofluoropyrazines, more active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are generally required compared to their bromo- or iodo-counterparts.
Quantitative Data Summary:
| Fluoropyrazine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-fluoropyrazine (B6227517) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 75 | Fictional Example |
| 2-Bromo-5-fluoropyrazine (B580426) | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane (B91453) | 90 | 8 | 88 | Fictional Example |
| 2-Iodo-3-fluoropyrazine | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 6 | 92 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions reported for similar heterocyclic systems. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-fluoropyrazine
Materials:
-
2-Chloro-3-fluoropyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-3-fluoropyrazine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene under an argon atmosphere.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Stille Coupling
The Stille reaction facilitates C-C bond formation between an organotin compound (organostannane) and an organic halide or triflate. It is known for its tolerance of a wide range of functional groups.
Application Notes:
Stille coupling is a reliable method for the functionalization of fluoropyrazines. A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. The choice of palladium catalyst and the addition of a copper(I) co-catalyst can influence the reaction rate and yield.
Quantitative Data Summary:
| Fluoropyrazine Substrate | Organostannane | Catalyst / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-fluoropyrazine | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 | Fictional Example |
| 2-Iodo-5-fluoropyrazine | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ / CuI | DMF | 80 | 6 | 90 | Fictional Example |
| 2-Chloro-6-fluoropyrazine | (Tributylstannyl)ethyne | Pd₂(dba)₃ / AsPh₃ | NMP | 120 | 24 | 65 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions reported for similar heterocyclic systems. Actual results may vary.
Experimental Protocol: Stille Coupling of 2-Bromo-5-fluoropyrazine
Materials:
-
2-Bromo-5-fluoropyrazine (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-5-fluoropyrazine and the organostannane in 1,4-dioxane.
-
Add Pd(PPh₃)₄ to the solution.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Stir the solution with a saturated aqueous solution of potassium fluoride (B91410) (KF) for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through Celite®, washing the pad with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[1]
Application Notes:
This reaction is particularly valuable for synthesizing substituted aminofluoropyrazines, which are important pharmacophores. The choice of a bulky, electron-rich phosphine ligand is critical, especially for the less reactive chlorofluoropyrazines.[2] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.
Quantitative Data Summary:
| Fluoropyrazine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloro-3-fluoropyrazine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 82 | Fictional Example | | 2-Bromo-5-fluoropyrazine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 91 | Fictional Example | | 2-Iodo-6-fluoropyrazine | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 8 | 88 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions reported for similar heterocyclic systems. Actual results may vary.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-fluoropyrazine
Materials:
-
2-Chloro-3-fluoropyrazine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried reaction tube equipped with a stir bar.
-
Add 2-chloro-3-fluoropyrazine and the amine.
-
Add toluene, seal the tube with a screw cap, and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction's progress by LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3]
Application Notes:
This reaction is an efficient method for introducing alkynyl groups onto the fluoropyrazine ring, providing access to compounds with interesting electronic and structural properties. The reaction is generally tolerant of a wide range of functional groups. Copper-free conditions have also been developed to avoid issues associated with the copper co-catalyst.
Quantitative Data Summary:
| Fluoropyrazine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Iodo-3-fluoropyrazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | 95 | Fictional Example | | 2-Bromo-5-fluoropyrazine | 1-Octyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 80 | 8 | 87 | Fictional Example | | 2-Chloro-6-fluoropyrazine | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 70 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions reported for similar heterocyclic systems. Actual results may vary.
Experimental Protocol: Sonogashira Coupling of 2-Iodo-3-fluoropyrazine
Materials:
-
2-Iodo-3-fluoropyrazine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF, 5 mL)
Procedure:
-
To a Schlenk flask, add 2-iodo-3-fluoropyrazine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
Application Notes and Protocols for the Hydrolysis of 3,6-Difluoropyrazine-2-carbonitrile to 3,6-Difluoropyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrolysis of nitriles to carboxamides is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs) and their intermediates. This document provides detailed application notes and experimental protocols for the hydrolysis of 3,6-difluoropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carboxamide. This conversion is a key step in the synthesis of antiviral agents such as Favipiravir. The protocols outlined below describe two primary methods: acid-catalyzed hydrolysis and base-catalyzed hydrolysis using hydrogen peroxide.
Chemical Reaction
The overall chemical transformation is depicted in the following scheme:
Caption: General reaction scheme for the hydrolysis of this compound.
Data Presentation
The following table summarizes the quantitative data for the two primary hydrolysis methods described in this document.
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Acid-Catalyzed | 12 M Hydrochloric Acid | Not specified | Not specified | Not specified | 82 | [1] |
| Base-Catalyzed (Peroxide) | Hydrogen Peroxide, NaOH | Water | 50 °C | 30 min | High | [2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is based on a reported synthesis step for a key intermediate of Favipiravir.[1]
Materials:
-
This compound
-
12 M Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Carefully add 12 M hydrochloric acid to the flask. The molar ratio of HCl to the nitrile should be in large excess.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, carefully quench the reaction by slowly adding the mixture to a cooled, saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure 3,6-difluoropyrazine-2-carboxamide.
Caption: Experimental workflow for acid-catalyzed hydrolysis.
Protocol 2: Base-Catalyzed Hydrolysis with Hydrogen Peroxide
This protocol is adapted from a method used for the partial hydrolysis of a structurally similar compound, 3-chloropyrazine-2-carbonitrile.[2]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
8% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, prepare a mixture of concentrated (30%) hydrogen peroxide and deionized water.
-
Alkalinize the solution to pH 9 by the dropwise addition of an 8% (w/v) solution of sodium hydroxide.
-
Heat the mixture to 50 °C using a heating mantle or oil bath.
-
Add the this compound portionwise to the heated mixture over a period of 30 minutes, while maintaining the temperature at 50 °C.
-
After the addition is complete, continue to stir the reaction mixture at 50 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for base-catalyzed peroxide hydrolysis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and bases are corrosive. Handle with extreme care.
-
Hydrogen peroxide is a strong oxidizing agent. Avoid contact with flammable materials.
-
The reaction with hydrogen peroxide can be exothermic. Maintain careful temperature control.
Conclusion
The hydrolysis of this compound to its corresponding carboxamide can be effectively achieved through both acid- and base-catalyzed methods. The choice of method may depend on the desired scale, available reagents, and compatibility with other functional groups in the starting material. The acid-catalyzed method offers a straightforward approach with a reported high yield. The base-catalyzed peroxide method provides a milder alternative, which can be beneficial for substrates sensitive to strong acids. For both protocols, careful monitoring of the reaction is crucial to prevent over-hydrolysis to the carboxylic acid.
References
Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of 3,6-Difluoropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of 3,6-Difluoropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis leverages phase transfer catalysis (PTC) to facilitate the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms on the pyrazine (B50134) ring.
Introduction to Phase Transfer Catalysis in Fluorination
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent).[1][2] In the synthesis of this compound, a phase transfer catalyst is employed to transport the fluoride (B91410) anion from a solid salt (e.g., potassium fluoride) into the organic phase where the starting material, 3,6-Dichloropyrazine-2-carbonitrile (B1371311), is dissolved.[3] This transfer enhances the nucleophilicity of the fluoride ion, enabling a more efficient substitution reaction.[4][5] Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) fluoride (TBAF) or tetrabutylammonium bromide (TBAB), are commonly used as phase transfer catalysts in such reactions.[6]
The overall reaction is a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitrile group and the nitrogen atoms in the pyrazine ring activate the carbon atoms at positions 3 and 6 for nucleophilic attack by the fluoride ion.
Experimental Data Summary
The following table summarizes the typical reaction conditions for the synthesis of this compound using a phase transfer catalyst, based on available literature.
| Parameter | Value/Condition |
| Starting Material | 3,6-Dichloropyrazine-2-carbonitrile |
| Fluorinating Agent | Potassium Fluoride (KF) |
| Phase Transfer Catalyst | Tetrabutylammonium Fluoride (TBAF) |
| Catalyst Loading | Catalytic amount |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 60 °C |
| Reaction Time | 12 hours |
| Product | This compound |
Detailed Experimental Protocol
This protocol outlines the steps for the synthesis of this compound via a phase transfer-catalyzed fluorination reaction.
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (KF), spray-dried or anhydrous
-
Tetrabutylammonium Fluoride (TBAF), as a solution in THF or as a solid
-
Anhydrous Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Water, deionized
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,6-Dichloropyrazine-2-carbonitrile (1 equivalent).
-
Addition of Reagents: To the flask, add anhydrous Dimethylformamide (DMF) to dissolve the starting material. Subsequently, add spray-dried Potassium Fluoride (a significant excess, e.g., 4-6 equivalents) and a catalytic amount of Tetrabutylammonium Fluoride (TBAF) (e.g., 0.05-0.1 equivalents).
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with methyl tert-butyl ether (MTBE) three times.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic phase with water to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Further Purification (Optional): The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound using a phase transfer catalyst.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Phase Transfer Catalysis
The diagram below illustrates the mechanism of phase transfer catalysis in the fluorination reaction. The phase transfer catalyst (Q⁺X⁻) facilitates the transfer of the fluoride anion (F⁻) from the solid phase (KF) to the organic phase, where it can react with the substrate.
Caption: Mechanism of phase transfer catalyzed fluorination.
References
- 1. ijirset.com [ijirset.com]
- 2. iajpr.com [iajpr.com]
- 3. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 4. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,6-Difluoropyrazine-2-carbonitrile. The primary focus is on improving reaction yield and addressing common issues encountered during the synthesis, which is a key step in the production of antiviral drugs like Favipiravir.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction on 3,6-dichloropyrazine-2-carbonitrile (B1371311). This involves a double fluorine exchange using a fluoride (B91410) salt, such as potassium fluoride (KF), in a polar aprotic solvent. A phase transfer catalyst is often employed to enhance the reaction rate and yield.[1][2]
Q2: Why is a phase transfer catalyst necessary for this reaction?
A2: A phase transfer catalyst (PTC), such as Tetrabutylammonium Fluoride (TBAF) or Tetrabutylammonium Bromide (TBAB), is used to facilitate the transfer of fluoride ions from the solid phase (KF) to the organic phase where the substrate is dissolved. This increases the effective concentration and nucleophilicity of the fluoride ions, leading to a more efficient reaction.[1][2]
Q3: What are some common side reactions that can lower the yield?
A3: Potential side reactions include incomplete fluorination, resulting in the mono-fluorinated intermediate (3-chloro-6-fluoropyrazine-2-carbonitrile), and hydrolysis of the nitrile group if water is present in the reaction mixture. Additionally, at high temperatures, decomposition of the starting material or product can occur.
Q4: Is this compound a hazardous compound?
A4: Yes, it is considered a skin irritant and is volatile.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Fluoride Source | Potassium fluoride is hygroscopic. Ensure KF is thoroughly dried before use (e.g., by heating under vacuum). Use spray-dried KF if available for higher reactivity. |
| Insufficient Catalyst Activity | Use a fresh, high-purity phase transfer catalyst. Ensure the catalyst is soluble in the reaction solvent. Consider increasing the catalyst loading, although typically a catalytic amount is sufficient.[2] |
| Presence of Water | Use anhydrous solvents and dry all glassware thoroughly before starting the reaction. Water can deactivate the fluoride source and lead to hydrolysis byproducts. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. If the temperature is too low, the reaction will be sluggish. If too high, side reactions and degradation may occur. Optimize the temperature based on the solvent and catalyst system (e.g., 60°C for DMF/KF/TBAF, 120°C for Toluene-DMSO/KF/TBAB).[1][2] |
| Poor Starting Material Quality | Ensure the purity of the starting material, 3,6-dichloropyrazine-2-carbonitrile. Impurities can interfere with the reaction. |
Incomplete Reaction (Presence of Starting Material or Mono-fluorinated Intermediate)
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS). Extend the reaction time if necessary. A typical reaction time is around 12 hours.[2] |
| Inadequate Stoichiometry | Use a sufficient excess of the fluoride source. Ratios of KF to the dichloro-starting material are often high to drive the reaction to completion.[2] |
| Poor Mixing | Ensure efficient stirring to facilitate the interaction between the solid KF, the liquid phase, and the catalyst. |
Product Purification Issues
| Potential Cause | Troubleshooting Steps |
| Difficulty in Removing the Solvent | High-boiling point solvents like DMF or DMSO can be challenging to remove. After quenching with water, perform multiple extractions with a suitable organic solvent like methyl tert-butyl ether.[2] Wash the combined organic phases with water or brine to remove residual high-boiling point solvent. |
| Persistent Impurities | If impurities co-elute with the product during chromatography, consider a different purification strategy. Slurrying the crude product in a solvent where the product has low solubility (e.g., n-heptane) can be an effective method to remove more soluble impurities.[2] |
| Product is an Oil Instead of a Solid | This may indicate the presence of impurities. Attempt to purify further by column chromatography or by trituration/slurrying with a non-polar solvent to induce crystallization. |
Experimental Protocols
Protocol 1: Fluorination using KF/TBAF in DMF
This protocol is adapted from patent literature for the synthesis of this compound.[2]
-
To a solution of 3,6-dichloropyrazine-2-carbonitrile (10 g) in anhydrous N,N-Dimethylformamide (DMF, 60 mL), add spray-dried potassium fluoride (20 g) and a catalytic amount of Tetrabutylammonium Fluoride (TBAF).
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction by GC-MS or LC-MS to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous phase three times with methyl tert-butyl ether (50 mL each).
-
Combine the organic phases and wash with water (50 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can often be used directly in the next step or further purified.[2]
Protocol 2: Fluorination using KF/TBAB in Toluene (B28343)/DMSO
This protocol is based on a reported synthesis route for an intermediate of Favipiravir.[1]
-
Charge a reaction vessel with 3,6-dichloropyrazine-2-carbonitrile, potassium fluoride, and Tetrabutylammonium Bromide (TBAB) as the phase transfer catalyst.
-
Add a solvent mixture of toluene and Dimethyl sulfoxide (B87167) (DMSO).
-
Heat the mixture to reflux temperature (approximately 120°C).
-
Maintain the reaction at reflux until completion, monitoring by an appropriate chromatographic method.
-
Upon completion, cool the mixture and proceed with an aqueous workup and extraction using a suitable organic solvent.
-
Purify the crude product. A method involving the formation of a dicyclohexylamine (B1670486) salt has been reported for purification of the subsequent intermediate, suggesting that salt formation could be a strategy for isolating highly pure material.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Fluorination
| Parameter | Method 1 | Method 2 |
| Starting Material | 3,6-Dichloropyrazine-2-carbonitrile | 3,6-Dichloropyrazine-2-carbonitrile |
| Fluoride Source | Potassium Fluoride (KF) | Potassium Fluoride (KF) |
| Catalyst | Tetrabutylammonium Fluoride (TBAF) | Tetrabutylammonium Bromide (TBAB) |
| Solvent(s) | DMF | Toluene and DMSO |
| Temperature | 60°C | Reflux (~120°C) |
| Reaction Time | 12 hours | Not specified, requires monitoring |
| Reference | [2] | [1] |
Visualizations
Experimental Workflow Diagram
References
Technical Support Center: Purification of 3,6-Difluoropyrazine-2-carbonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,6-Difluoropyrazine-2-carbonitrile via recrystallization.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. The following table outlines potential problems, their probable causes, and recommended solutions to streamline your purification process.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Solvent choice is not optimal: The compound is too soluble in the cold solvent. - Too much solvent was used: The solution is not supersaturated upon cooling. - Supersaturation: The solution is stable and resists nucleation. | - Re-evaluate solvent selection. A good solvent should dissolve the compound when hot but not at room temperature. Consider a mixed solvent system (e.g., Ethanol (B145695)/Water, Ethyl Acetate/Hexane). - Reduce the solvent volume by gentle heating under a stream of inert gas or by rotary evaporation, then allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound. |
| Oiling Out | - Cooling is too rapid: The compound precipitates above its melting point. - High concentration of impurities: Impurities depress the melting point of the mixture. - Inappropriate solvent: The solvent's boiling point is too high. | - Reheat the solution to redissolve the oil. Allow the solution to cool more slowly. Insulating the flask can help. - Add a small amount of additional hot solvent to decrease the saturation temperature. - Consider purification by column chromatography to remove impurities before attempting recrystallization. |
| Low Recovery/Yield | - Too much solvent was used: A significant amount of the compound remains in the mother liquor. - Premature crystallization: Crystals formed during hot filtration. - Washing with warm solvent: The purified crystals were redissolved during the washing step. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | - Impurities were not removed prior to crystallization. | - If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution as it may cause it to boil over. |
| Crystals are very fine or powdery | - Cooling was too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Here is a summary of the known properties:
| Property | Value |
| CAS Number | 356783-28-3[1] |
| Molecular Formula | C₅HF₂N₃[2] |
| Molecular Weight | 141.08 g/mol [1] |
| Boiling Point | 206.5 ± 35.0 °C at 760 Torr[1] |
| Density | 1.47 ± 0.1 g/cm³[1] |
| Water Solubility | 4.5 g/L at 25 °C[2] |
Q2: How do I select a suitable solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Based on available information and practices with similar compounds, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents: Ethanol is a preferred solvent.[3] Other potential solvents include ethyl acetate, dichloromethane, and chloroform.[3][4]
-
Mixed Solvent Systems: Given its low water solubility, a mixed solvent system using a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble) can be effective. Common combinations for similar compounds include ethanol/water and ethyl acetate/hexane.
Q3: My compound has "oiled out." What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, reheat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature. Allow the solution to cool much more slowly to encourage crystal formation. If the problem persists, the presence of impurities may be lowering the melting point of your compound. A preliminary purification step, such as column chromatography, may be necessary.
Q4: How can I improve the yield of my recrystallization?
To maximize your yield, use the minimum amount of hot solvent necessary to completely dissolve the this compound. Avoid using an excessive amount of solvent, as this will lead to a greater amount of your compound remaining in the mother liquor upon cooling. After cooling to room temperature, further cool the flask in an ice bath to maximize precipitation. When washing the crystals, use a minimal amount of ice-cold solvent.
Q5: What is the best way to induce crystallization if no crystals form after cooling?
If crystals do not form spontaneously, you can try to induce nucleation. One method is to scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization of this compound from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Visualized Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues during the recrystallization process.
References
- 1. wuyanpharm.com [wuyanpharm.com]
- 2. Page loading... [guidechem.com]
- 3. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 4. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Information [chemheterocycles.com]
Technical Support Center: Purifying Pyrazine Derivatives by Column Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatographic purification of pyrazine (B50134) derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazine derivative is showing significant peak tailing on a silica (B1680970) gel column. What is the cause and how can I fix it?
Peak tailing is a common issue when purifying nitrogen-containing heterocyles like pyrazines on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atoms in the pyrazine ring and acidic silanol (B1196071) groups on the silica surface.[1][2] This secondary interaction mechanism leads to asymmetrical peaks.[1]
Troubleshooting Strategies:
-
Mobile Phase Modifiers: Add a small amount of a basic modifier to your eluent to compete with your pyrazine for the acidic sites on the stationary phase.[2][3]
-
Triethylamine (TEA): A common choice is to add 0.1-1% TEA to the mobile phase. The TEA will preferentially bind to the acidic silanol groups, allowing your pyrazine derivative to elute more symmetrically.[3][4]
-
Ammonium (B1175870) Hydroxide (B78521): A few drops added to the mobile phase can also help neutralize the silica surface.[2]
-
-
Deactivated Silica: Use a less acidic, or "deactivated," stationary phase. You can deactivate silica gel yourself by treating it with a base, or purchase commercially available deactivated silica.[5]
-
Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase altogether, such as alumina (B75360) (neutral or basic) or a bonded phase like amino- or cyano-bonded silica.[2][6]
Q2: I'm struggling to separate my target pyrazine from a polar impurity, like an imidazole (B134444) derivative. What should I do?
Co-elution with polar impurities is a frequent challenge. The key is to optimize the selectivity of your chromatographic system.
Troubleshooting Strategies:
-
Optimize the Solvent System:
-
Normal-Phase: For silica gel chromatography, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[7][8] If your compounds are eluting too quickly or together, decrease the polarity by reducing the percentage of ethyl acetate. A 90:10 hexane/ethyl acetate mixture has been shown to provide good separation of pyrazines from more polar imidazole byproducts, which are retained on the column.[7][8][9]
-
Gradient Elution: If an isocratic system (constant solvent composition) fails, a gradient elution can be effective.[10] Start with a low polarity mobile phase to elute your less polar pyrazine, then gradually increase the polarity to wash out the more strongly retained polar impurities.[10][11]
-
-
Alternative Stationary Phases: If normal-phase chromatography is ineffective, consider using reverse-phase chromatography with a C18-bonded silica column.[6][8]
Q3: My pyrazine derivative won't elute from the silica gel column, even with a highly polar solvent system. What's happening?
This indicates a very strong interaction between your compound and the stationary phase.[2]
Troubleshooting Strategies:
-
Check for Decomposition: First, ensure your compound is not decomposing on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots appear.[5]
-
Drastically Increase Polarity: If stability is not an issue, you may need a more aggressive solvent system. For very polar compounds, systems like dichloromethane/methanol are used.[2]
-
Use Modifiers: For basic pyrazines that are highly retained, adding a competing base like TEA or ammonium hydroxide to a polar mobile phase can help facilitate elution.[2] For acidic pyrazine derivatives, adding a small amount of acetic or formic acid can be beneficial.[2]
-
Switch to Reverse-Phase: Highly polar compounds are often better suited for reverse-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2]
Data Presentation: Solvent Systems
The selection of the mobile phase is critical for successful separation. Below is a table summarizing common solvent systems used for pyrazine derivative purification. The optimal choice depends on the specific polarity of your target compound and impurities.
| Stationary Phase | Solvent System (Eluent) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | A standard choice for many pyrazine derivatives. A 90:10 ratio is a good starting point for separating pyrazines from highly polar impurities like imidazoles.[7][8] |
| Silica Gel | Dichloromethane (DCM) / Methanol | Used for more polar pyrazine derivatives that do not elute with less polar systems.[2] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | Another common non-polar/polar mixture suitable for many pyrazine purifications.[7] |
| C18-bonded Silica | Acetonitrile / Water or Methanol / Water (with acid/buffer) | For reverse-phase separation of polar pyrazines or resolving isomer co-elution.[12][13] Often, an acid modifier like formic or phosphoric acid is added.[12][13][14] |
Experimental Protocols
Protocol 1: General Normal-Phase Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying a pyrazine derivative using silica gel flash chromatography.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system.[15] The ideal system should give your target pyrazine an Rf (retention factor) of approximately 0.2-0.35.
-
Column Packing (Wet Method):
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[15]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of the eluent or a slightly more polar solvent.[16] Carefully apply the solution to the top of the column.[16]
-
Dry Loading: If your sample is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[16] Carefully add this powder to the top of the column bed.[16]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution of your compound using TLC or another analytical method.[7]
-
-
Analysis and Recovery:
-
Combine the pure fractions containing your target pyrazine.
-
Evaporate the solvent under reduced pressure to obtain the purified product.[7]
-
Visualizations
Troubleshooting Workflow for Pyrazine Purification
This diagram outlines a logical workflow for addressing common issues encountered during the column chromatography of pyrazine derivatives.
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Decision Logic for Phase Selection
This diagram illustrates the decision-making process for selecting the appropriate stationary and mobile phases based on the properties of the pyrazine derivative.
Caption: Decision tree for selecting a chromatography method based on pyrazine polarity.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazine | SIELC Technologies [sielc.com]
- 14. Separation of Pyrazine, 2-ethyl-3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chromtech.com [chromtech.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Removal in 3,6-Difluoropyrazine-2-carbonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual catalysts from the synthesis of 3,6-Difluoropyrazine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?
A1: The synthesis of this compound and its precursors can involve different types of catalysts depending on the synthetic route. The two main types you are likely to encounter are:
-
Palladium Catalysts: Palladium-based catalysts, such as Pd(dppf)Cl₂, are often used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to create substituted pyrazine (B50134) precursors.[1]
-
Tetrabutylammonium (B224687) Fluoride (TBAF): TBAF can be used as a catalyst in the fluorination step to convert a dichloropyrazine precursor to the final this compound.[2]
Q2: My initial purification by column chromatography still shows catalyst residue. Why is this happening?
A2: Standard silica (B1680970) gel column chromatography can be ineffective for removing certain types of catalyst residues for the following reasons:
-
Palladium Residues: Both homogeneous and heterogeneous palladium species can be present. While heterogeneous palladium can sometimes be removed by simple filtration, soluble palladium complexes can co-elute with your product.
-
TBAF Residues: The tetrabutylammonium (TBA) cation from TBAF is known to be difficult to remove by flash column chromatography, often smearing across all fractions.[3]
Q3: How can I effectively remove residual palladium catalyst?
A3: Several methods can be employed for the removal of palladium catalysts. The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous) and the properties of your product.
-
Filtration through Celite: This is a simple first step to remove heterogeneous palladium. A pad of Celite over a sintered glass funnel can trap insoluble palladium particles.[4]
-
Adsorption on Activated Carbon: Activated carbon can be used to adsorb palladium, but it may also adsorb your product, leading to lower yields.[5][6]
-
Metal Scavengers: These are solid-supported materials with functional groups that chelate to the metal, allowing it to be filtered off. Thiol-based scavengers are effective for Pd(II), and other types are available for Pd(0).[3][7] This is often a highly effective method.
Q4: What is the best way to remove TBAF catalyst residue?
A4: For the removal of TBAF, more specialized techniques are generally required:
-
Aqueous Workup: If your product is not water-soluble, an aqueous workup can help partition the water-soluble TBAF into the aqueous layer.[3][8]
-
Ion-Exchange Resin: A cation-exchange resin, such as DOWEX 50WX8, can be used to capture the tetrabutylammonium cation.[4][9]
-
Solid-Phase Extraction (SPE): A C8 SPE cartridge can be used to separate the product from the TBAF residue, particularly for polar compounds.[3][8]
Troubleshooting Guides
Palladium Catalyst Removal
| Problem | Possible Cause | Solution |
| Black particles remain after initial filtration. | Insoluble heterogeneous palladium catalyst. | Filter the reaction mixture through a pad of Celite (1-2 cm thick) in a Büchner funnel. Wash the pad with a suitable solvent to ensure full recovery of the product.[4] |
| Filtrate is still colored, and analysis shows palladium. | Soluble or colloidal palladium species are present. | Use a metal scavenger. Thiol-functionalized silica or polymer-based scavengers are often effective. Stir the solution with the scavenger for a few hours, then filter.[3] |
| Low product yield after using activated carbon. | The product is adsorbing to the carbon. | Reduce the amount of carbon used or switch to a more selective method like a metal scavenger.[5] |
| Metal scavenger is not effective. | Incorrect scavenger type or insufficient amount. | Ensure the scavenger is appropriate for the oxidation state of the palladium. Use a sufficient excess of the scavenger (typically 3-5 equivalents relative to the palladium). |
TBAF Catalyst Removal
| Problem | Possible Cause | Solution |
| Product is contaminated with tetrabutylammonium salts after column chromatography. | TBA salts are known to co-elute with products on silica gel. | Avoid direct chromatography of the crude product. Perform an aqueous workup if the product is not water-soluble. For polar products, use an ion-exchange resin or solid-phase extraction (SPE).[3][8] |
| Product is too polar for aqueous extraction. | The product partitions into the aqueous phase with the TBAF. | Stir the crude reaction mixture with a cation-exchange resin (e.g., DOWEX 50WX8) in a suitable solvent, then filter.[4][9] Alternatively, use a C8 SPE cartridge for purification.[3][8] |
Data Presentation
Table 1: Comparison of Palladium Removal Efficiency with Different Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Activated Carbon | 800 | ~100 | 88% | [5] |
| Biotage® Si-Thiol | 800 | <16 | >98% | [5] |
| Biotage® MP-TMT | 852 | <10 | >98.8% | [7] |
| Carboxen® 564 | 1250 | 12 | 99% | [6] |
| Silica-Thiol | 1250 | >12 | <99% | [6] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium using Celite Filtration
-
Prepare a filtration setup with a Büchner or sintered glass funnel.
-
Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite.
-
Gently compact the Celite bed and pre-wet it with the reaction solvent.
-
Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite bed under gentle vacuum.
-
Wash the Celite pad with fresh solvent to ensure complete recovery of the product.
-
The collected filtrate contains the product, free of heterogeneous palladium.
Protocol 2: Removal of Soluble Palladium using a Metal Scavenger
-
Choose a scavenger based on the suspected oxidation state of the palladium (e.g., thiol-based for Pd(II)).
-
To the crude reaction mixture, add the scavenger (typically 3-5 equivalents relative to the residual palladium).
-
Stir the mixture at room temperature for 2-24 hours. Reaction time may be optimized.
-
Monitor the removal of palladium by taking small aliquots and analyzing by a suitable method (e.g., ICP-MS).
-
Once the palladium level is acceptable, filter off the solid scavenger.
-
Wash the scavenger with a fresh solvent.
-
The combined filtrate contains the purified product.
Protocol 3: Removal of TBAF using Ion-Exchange Resin
-
After the reaction is complete, concentrate the reaction mixture.
-
Redissolve the crude material in a suitable solvent like methanol.
-
Add DOWEX 50WX8 ion-exchange resin (approximately 5-10 times the weight of the crude product).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture to remove the resin.
-
Wash the resin with the solvent.
-
The combined filtrate can then be concentrated to yield the purified product.[4][9]
Visualizations
Caption: General workflow for catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyrazines. The following information is intended to aid in the safe management of potentially hazardous exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with large-scale pyrazine (B50134) synthesis?
A1: The primary thermal hazard in large-scale pyrazine synthesis, particularly through the common route of condensing 1,2-diamines with α-dicarbonyl compounds, is the potential for a runaway reaction.[1] This is an exothermic process where the rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure within the reactor. This can result in equipment failure, release of toxic materials, and potentially fire or explosion.
Q2: How can I assess the thermal risk of my pyrazine synthesis before scaling up?
A2: A thorough thermal hazard assessment is crucial before any scale-up. This should involve:
-
Reaction Calorimetry (RC): Techniques like Reaction Calorimetry (RC1) are used to measure the heat of reaction (ΔHr), heat capacity (Cp), and the rate of heat evolution.[2][3][4] This data is essential for calculating the adiabatic temperature rise (ΔTad), which is the theoretical temperature increase in a worst-case scenario of total cooling failure.[4][5]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, intermediates, and products, ensuring that the maximum temperature of the synthesis reaction (MTSR) remains safely below these decomposition temperatures.
-
Process Safety Management (PSM) Review: A comprehensive PSM review helps in systematically identifying, evaluating, and controlling hazards associated with the chemical process.[6]
Q3: What are the key engineering controls for managing exothermic pyrazine synthesis?
A3: Key engineering controls include:
-
Effective Cooling Systems: The reactor must be equipped with a cooling system capable of handling the maximum heat output of the reaction. This may include jacketed vessels, internal cooling coils, or external heat exchangers.
-
Redundant Temperature and Pressure Monitoring: Multiple, independent sensors for temperature and pressure are critical for early detection of any deviation from normal operating conditions.
-
Emergency Relief Systems (ERS): An adequately designed ERS, such as a rupture disc or safety relief valve, is essential to prevent catastrophic vessel failure by safely venting excess pressure during a runaway reaction.
-
Automated Control Systems: Implementing an automated system can help maintain the reaction within safe operating limits by controlling reactant feed rates based on real-time temperature and pressure data. For highly exothermic reactions, a semi-batch process, where one reactant is added gradually, is often safer than a batch process.
Q4: What immediate actions should be taken in case of a suspected thermal runaway?
A4: In the event of a suspected thermal runaway (e.g., a rapid, unexpected rise in temperature and/or pressure), the following immediate actions should be part of a pre-defined emergency procedure:
-
Stop Reactant Feed: Immediately halt the addition of any reactants.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Activate Emergency Cooling/Quenching: If available, initiate the emergency cooling or quenching system.
-
Alert Personnel and Evacuate: Notify all personnel in the vicinity and follow the established emergency evacuation plan.
-
Isolate the Reactor: If it can be done safely, isolate the reactor by closing relevant valves.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Temperature rises above the setpoint but is controllable. | - Inadequate cooling water flow rate.- Fouling on heat transfer surfaces.- Higher than expected ambient temperature.- Incorrect reactant concentration leading to a more vigorous reaction. | - Verify and increase cooling water flow.- Inspect and clean reactor jacket and coils during scheduled maintenance.- Adjust cooling setpoint to compensate for ambient conditions.- Re-verify reactant concentrations and purity. |
| Rapid, uncontrolled increase in temperature and pressure. | - Thermal Runaway. - Loss of cooling.- Agitator failure leading to localized hot spots and accumulation of unreacted material.- Incorrect charging of reactants (e.g., adding catalyst too quickly). | - IMMEDIATELY INITIATE EMERGENCY SHUTDOWN PROCEDURE. - Stop all reactant feeds.- Apply maximum cooling.- If equipped, activate the quench system.- Evacuate the area and notify emergency response team. |
| Reaction fails to initiate or proceeds very slowly. | - Low reaction temperature.- Impure reactants or presence of an inhibitor.- Inactive catalyst.- Poor mixing. | - Gradually increase the temperature to the recommended initiation temperature.- Analyze the purity of starting materials.- Verify the activity of the catalyst.- Ensure the agitator is functioning correctly and at the appropriate speed. |
| Pressure builds up in the reactor, but the temperature is stable. | - Formation of gaseous byproducts.- Blockage in the vent line.- In-leak of an inert gas. | - Verify the reaction chemistry for gas evolution.- Safely inspect the vent line for any obstructions.- Check the integrity of all seals and connections. |
Data Presentation
The following tables provide illustrative quantitative data for a generic exothermic condensation reaction that is analogous to pyrazine synthesis. Note: This data is for educational purposes and should not be used for actual process safety calculations without conducting specific calorimetric studies for the exact chemical system.
Table 1: Thermal Hazard Assessment Data (Illustrative Example)
| Parameter | Symbol | Value | Unit | Significance |
| Heat of Reaction | ΔHr | -150 | kJ/mol | The total amount of heat released by the reaction. |
| Specific Heat of Reaction Mass | Cp | 1.8 | kJ/(kg·K) | The amount of heat required to raise the temperature of the reaction mass. |
| Adiabatic Temperature Rise | ΔTad | 120 | °C | The maximum possible temperature increase in a cooling failure scenario. |
| Maximum Temperature of Synthesis Reaction | MTSR | 180 | °C | The highest temperature the reaction mixture could reach under adiabatic conditions. |
| Onset of Decomposition | Tonset | 220 | °C | The temperature at which the product begins to decompose, a critical safety limit. |
Table 2: Stoessel's Criticality Classification (Illustrative Example)
| Class | Description | Adiabatic Temperature Rise (ΔTad) | MTSR vs. Boiling Point (BP) | MTSR vs. Decomposition Temp (Tdec) | Risk Assessment |
| 1 | Low | < 50 °C | MTSR < BP | MTSR << Tdec | Low risk, standard controls sufficient. |
| 2 | Medium | 50 - 100 °C | MTSR < BP | MTSR < Tdec | Medium risk, enhanced controls needed. |
| 3 | High | 100 - 200 °C | MTSR > BP | MTSR < Tdec | High risk, requires robust safety measures. |
| 4 | Very High | > 200 °C | MTSR > BP | MTSR > Tdec | Very high risk, process modification may be necessary. |
| 5 | Explosive | - | - | MTSR >> Tdec | Extreme risk, inherent safety measures are critical. |
This classification helps in assessing the thermal risk of a chemical process. The example pyrazine synthesis, with a ΔTad of 120°C, would fall into Class 3, indicating a high-risk process requiring stringent safety protocols.
Experimental Protocols
Protocol 1: Reaction Calorimetry (RC1) for Thermal Hazard Screening
Objective: To determine the heat of reaction (ΔHr), heat capacity (Cp), and adiabatic temperature rise (ΔTad) for the pyrazine synthesis.
Apparatus: Mettler-Toledo RC1e Reaction Calorimeter or equivalent.[3][7]
Procedure:
-
System Preparation:
-
Ensure the RC1e system is clean, dry, and properly assembled with the appropriate reactor vessel (e.g., 1 L glass reactor).
-
Calibrate the temperature and heat flow sensors according to the manufacturer's instructions.
-
-
Charge Initial Reactant and Solvent:
-
Charge the reactor with the initial reactant (e.g., 1,2-diamine) and the chosen solvent.
-
Begin stirring at a predetermined rate to ensure good mixing.
-
-
Establish Isothermal Conditions:
-
Bring the reactor contents to the desired starting reaction temperature and allow the system to equilibrate.
-
-
Perform Calibration:
-
Perform a heat flow calibration by applying a known amount of heat using the built-in calibration heater. This is crucial for accurate heat flow measurement.
-
-
Reactant Dosing:
-
Begin the controlled addition of the second reactant (e.g., α-dicarbonyl compound) at a constant rate using a calibrated dosing pump.
-
The RC1e software will monitor the reactor temperature (Tr) and the jacket temperature (Tj) to calculate the real-time heat evolution.
-
-
Post-Dosing Hold:
-
After the addition is complete, hold the reaction at the set temperature to ensure the reaction goes to completion and to measure any residual heat flow.
-
-
Final Calibration:
-
Perform a final heat flow calibration to account for any changes in the physical properties of the reaction mixture.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (Qr).
-
Calculate the molar heat of reaction (ΔHr) based on the moles of the limiting reactant.
-
Determine the heat capacity (Cp) of the reaction mixture.
-
Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = Qr / (m * Cp).
-
Protocol 2: Emergency Quenching of a Runaway Reaction
Objective: To safely and rapidly terminate an exothermic reaction that has entered a thermal runaway state.
Materials:
-
Pre-determined quenching agent (e.g., a cold, inert solvent with a high heat capacity, or a chemical that rapidly and safely reacts with one of the reactants to stop the primary reaction).
-
Dedicated quench vessel or a system to inject the quencher directly into the reactor.
Procedure:
-
Initiation: The quench procedure should be initiated automatically by the process control system if pre-set temperature and pressure limits are exceeded, or manually by an operator in response to a confirmed runaway event.
-
Isolate the Reactor: If possible and safe to do so, close all inlet and outlet valves to the reactor, except for the line to the emergency relief system.
-
Inject Quenching Agent:
-
Rapidly introduce the pre-determined volume of the quenching agent into the reactor.
-
The injection should be forceful enough to ensure rapid mixing with the reactor contents.
-
-
Monitor Reactor Conditions:
-
Continuously monitor the temperature and pressure within the reactor to confirm that the reaction has been successfully quenched and that conditions are returning to a safe state.
-
-
Vent as Necessary: The emergency relief system will activate if the pressure continues to rise beyond the set point.
-
Post-Quench Analysis: Once the situation is stable, a thorough investigation must be conducted to determine the root cause of the runaway event before any attempt to restart the process.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharma Engineering: Process Safety Management (PSM) in Pharma API [pharmacalculations.com]
- 3. fauske.com [fauske.com]
- 4. Calorimetry Laboratory: Advanced Thermochemical Analysis [tami-imi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. skpharmteco.com [skpharmteco.com]
- 7. aidic.it [aidic.it]
Navigating Selective Substitution on 3,6-Difluoropyrazine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the selective nucleophilic aromatic substitution (SNAr) on 3,6-difluoropyrazine-2-carbonitrile. This highly activated pyrazine (B50134) derivative is a valuable building block in medicinal chemistry, and understanding the factors that control its reactivity is crucial for the efficient synthesis of target molecules. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the reactive positions on this compound for nucleophilic attack?
A1: The this compound ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the two nitrogen atoms, the two fluorine atoms, and the nitrile group. This makes the carbon atoms attached to the fluorine atoms (C-3 and C-6) highly electrophilic and susceptible to nucleophilic attack. The fluorine atoms serve as excellent leaving groups in SNAr reactions.
Q2: How does the solvent choice influence the regioselectivity of the substitution?
A2: Solvent polarity plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are generally preferred as they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the anionic intermediate, thus accelerating the reaction. The choice of solvent can influence which fluorine atom is preferentially substituted, although the electronic effects of the nitrile group are expected to be a dominant factor.
Q3: Which fluorine atom is more likely to be substituted first?
A3: The carbon at the 6-position is generally expected to be more susceptible to initial nucleophilic attack. The nitrile group at the 2-position exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C-3 and the para-C-6 positions. This increased electrophilicity at C-6 makes it the more favorable site for monosubstitution.
Q4: What are common side reactions to be aware of?
A4: The primary side reaction is di-substitution, where both fluorine atoms are replaced by the nucleophile. This is more likely to occur with highly reactive nucleophiles, elevated temperatures, or prolonged reaction times. In some cases, with certain nucleophiles, decomposition of the starting material or product may occur under harsh basic conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivation of the nucleophile by moisture. | 1. Use a stronger base to deprotonate the nucleophile fully.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).4. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (N₂ or Ar). |
| Formation of di-substituted product | 1. Reaction temperature is too high.2. Reaction time is too long.3. Excess nucleophile used. | 1. Lower the reaction temperature.2. Monitor the reaction closely by TLC or LC-MS and quench once the mono-substituted product is maximized.3. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. |
| Poor regioselectivity (mixture of 3- and 6-substituted isomers) | 1. Steric hindrance from the nucleophile.2. Inappropriate solvent choice. | 1. For substitution at the more sterically hindered C-3 position, a smaller nucleophile may be required.2. Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Acetonitrile, DMF, DMSO) to optimize selectivity. |
| Product decomposition | 1. Reaction temperature is too high.2. Presence of a strong, non-nucleophilic base.3. Product instability under the reaction or work-up conditions. | 1. Reduce the reaction temperature.2. Use a weaker base or a hindered non-nucleophilic base.3. Perform a milder work-up, avoiding strong acids or bases if the product is sensitive. |
Experimental Protocols & Data
Solvent Effects on Mono-amination
The selective mono-amination of this compound is a common transformation. The choice of solvent can significantly impact the reaction rate and, to a lesser extent, the regioselectivity. The following table summarizes typical observations for the reaction with a generic primary amine.
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature | Relative Reaction Rate | Observed Regioselectivity (6-amino vs. 3-amino) |
| Tetrahydrofuran (THF) | 7.6 | 25-66 °C | Slow | Moderate to Good |
| Acetonitrile (MeCN) | 37.5 | 25-82 °C | Moderate | Good |
| N,N-Dimethylformamide (DMF) | 36.7 | 25-100 °C | Fast | Good to Excellent |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 25-100 °C | Very Fast | Good to Excellent |
Note: The data presented is a generalized representation based on SNAr principles on similar heterocyclic systems. Actual results may vary depending on the specific nucleophile and reaction conditions.
General Experimental Protocol for Selective Mono-amination
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Base (e.g., K₂CO₃, DIPEA, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the base to the stirred solution.
-
Slowly add the amine to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Control
Experimental Workflow for Solvent Screening
Caption: Workflow for optimizing solvent conditions.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing reaction outcomes.
Technical Support Center: 3,6-Difluoropyrazine-2-carbonitrile Reaction Monitoring
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,6-difluoropyrazine-2-carbonitrile. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring its reactions, primarily Nucleophilic Aromatic Substitution (SNAr), using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound?
A1: The most common reaction is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrazine (B50134) ring and the nitrile group makes the fluorine atoms susceptible to displacement by nucleophiles such as amines, alcohols, and thiols. This chemistry is a key part of the synthesis of antiviral drugs like Favipiravir.
Q2: How can I visualize spots of this compound and its products on a TLC plate?
A2: Due to the aromatic and conjugated system of the pyrazine ring, these compounds are typically UV-active. Visualization under short-wave UV light (254 nm) is the most common and non-destructive method, where the compounds will appear as dark spots on a fluorescent background.[1] Staining with potassium permanganate (B83412) can also be effective if the reaction involves oxidizable functional groups.[2]
Q3: Why am I seeing significant peak tailing in my HPLC analysis of pyrazine derivatives?
A3: Peak tailing is a common issue with basic nitrogen heterocycles like pyrazines.[3][4][5] It is often caused by secondary interactions between the basic nitrogen atoms of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[3][5]
Q4: What are the best starting conditions for developing a TLC method for an SNAr reaction of this compound?
A4: A good starting point for a normal-phase silica (B1680970) TLC plate is a solvent system of moderate polarity, such as 30-50% ethyl acetate (B1210297) in hexanes.[2] Depending on the polarity of the nucleophile and the resulting product, you may need to adjust the solvent polarity. For more polar products, adding a small amount of methanol (B129727) to the eluent may be necessary.
Q5: Which type of HPLC column is recommended for analyzing these compounds?
A5: A reversed-phase C18 or C8 column is a standard and effective choice for the analysis of this compound and its derivatives.[6][7][8] For compounds that are particularly polar or basic, columns with high-purity, end-capped silica can minimize peak tailing.[9] In some cases, specialized fluorinated phases can offer different selectivity.[10]
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of an SNAr Reaction
This protocol outlines the steps for monitoring the progress of a nucleophilic aromatic substitution reaction where a nucleophile (e.g., an amine) displaces a fluorine atom on the this compound starting material.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture using a capillary spotter. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial to a concentration appropriate for TLC.
-
TLC Plate Spotting: On a silica gel TLC plate with a fluorescent indicator (F254), draw a faint baseline in pencil. Spot the diluted starting material (SM), the reaction mixture (RM), and a co-spot (CO) of both the starting material and the reaction mixture on the baseline.
-
Elution: Place the spotted TLC plate in a developing chamber containing a suitable eluent (e.g., 40% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the observed spots with a pencil.
-
Interpretation: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The formation of a new, typically more polar (lower R_f) spot indicates the presence of the product. The co-spot helps to distinguish the starting material from the product.
Protocol 2: General Procedure for HPLC Monitoring of an SNAr Reaction
This protocol provides a starting point for developing an HPLC method to monitor the conversion of this compound to its substitution product.
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Elution: Isocratic or gradient. A good starting point is an isocratic elution with 40-60% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compounds of interest.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture, quench if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared samples. Monitor the disappearance of the starting material peak and the appearance of the product peak. The identity of the peaks can be confirmed by injecting standards of the starting material and, if available, the product.
Data Presentation
The following tables provide representative, though illustrative, data for TLC and HPLC analysis. Actual values will depend on the specific reaction, nucleophile, and analytical conditions.
Table 1: Illustrative TLC R_f Values for an SNAr Reaction
| Compound | Description | Typical Eluent System | Illustrative R_f Value |
| 1 | This compound (Starting Material) | 30% Ethyl Acetate in Hexanes | 0.65 |
| 2 | Mono-substituted Product (e.g., with an amine) | 30% Ethyl Acetate in Hexanes | 0.40 |
| 3 | Di-substituted Product | 30% Ethyl Acetate in Hexanes | 0.20 |
Table 2: Illustrative HPLC Retention Times for an SNAr Reaction
| Compound | Description | HPLC Conditions | Illustrative Retention Time (min) |
| 1 | This compound (Starting Material) | C18 column, 50% ACN in H₂O with 0.1% Formic Acid | 5.2 |
| 2 | Mono-substituted Product | C18 column, 50% ACN in H₂O with 0.1% Formic Acid | 4.1 |
| 3 | Di-substituted Product | C18 column, 50% ACN in H₂O with 0.1% Formic Acid | 3.3 |
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking | - Sample is too concentrated.- Compound is highly acidic or basic and interacting strongly with the silica plate.[11] | - Dilute the sample and re-spot.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[12] |
| R_f values are too high or too low | - The eluent is too polar (high R_f) or not polar enough (low R_f). | - To decrease R_f, reduce the proportion of the polar solvent in the eluent.- To increase R_f, increase the proportion of the polar solvent.[12] |
| Starting material and product spots are not well-separated | - The polarity of the eluent is not optimal for separating the two compounds. | - Try a different solvent system. For example, switch from ethyl acetate/hexanes to dichloromethane/methanol. |
| No spots are visible under UV light | - The sample is too dilute.- The compounds are not UV-active. | - Concentrate the sample and re-spot.- Try a chemical stain, such as potassium permanganate or p-anisaldehyde. |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[3][5]- Mobile phase pH is inappropriate.- Column is overloaded. | - Use a highly end-capped column.- Lower the pH of the mobile phase (e.g., to 2.5-3.0) with an acid like formic or phosphoric acid to protonate the pyrazine nitrogen and suppress interaction with silanols.[9]- Reduce the sample concentration or injection volume.[4] |
| Poor Resolution Between Peaks | - Mobile phase composition is not optimal.- Inappropriate column choice. | - Adjust the ratio of organic solvent to water in the mobile phase.- Switch from isocratic to gradient elution.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Consider a column with a different stationary phase (e.g., C8 or a phenyl phase). |
| Variable Retention Times | - Column is not properly equilibrated.- Inconsistent mobile phase composition.- Fluctuations in column temperature. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Prepare fresh mobile phase and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contamination in the sample or mobile phase.- Carryover from a previous injection. | - Run a blank gradient to check for system contamination.- Ensure high-purity solvents and freshly prepared mobile phase.- Clean the injector and sample loop. |
Visualizations
Caption: Workflow for monitoring an SNAr reaction using TLC and HPLC.
Caption: Decision tree for troubleshooting common TLC and HPLC issues.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chembam.com [chembam.com]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Workup Procedures for 3,6-Difluoropyrazine-2-carbonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 3,6-difluoropyrazine-2-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for a reaction involving this compound?
A common workup involves quenching the reaction mixture, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. A representative procedure is the workup for the selective hydrolysis of this compound to 3-hydroxy-6-fluoropyrazine-2-carbonitrile.[1] The reaction mixture is first cooled and then quenched by adding it to ice water. The pH is adjusted to 3-4, and the product is extracted with an organic solvent like methyl tert-butyl ether. The combined organic layers are then dried over an anhydrous salt, such as sodium sulfate, filtered, and concentrated under reduced pressure. Further purification can be achieved by slurrying the crude product in a solvent like n-heptane.[1]
Q2: My reaction involves a high-boiling point solvent like DMF. How should I adapt the workup?
When using a high-boiling point, water-miscible solvent like DMF, it is often advantageous to remove the bulk of the solvent under reduced pressure before the aqueous workup. However, a common and effective method is to dilute the reaction mixture with a large volume of water and then extract the product with an immiscible organic solvent. In the case of the synthesis of this compound from its dichloro-precursor in DMF, the workup involves quenching with water followed by extraction with methyl tert-butyl ether.[1]
Q3: I am observing emulsion formation during the extraction process. What can I do to resolve this?
Emulsion formation can be a common issue when working with pyrazine (B50134) derivatives. To break up an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.
-
Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period, if time permits.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
Q4: Are there any concerns about the stability of the nitrile group during an aqueous workup?
The nitrile group on the pyrazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to perform aqueous workups at room temperature or below and to use mild acids or bases for pH adjustments. For instance, in the synthesis of 3-hydroxy-6-fluoropyrazine-2-cyano, the pH is adjusted to a mildly acidic 3-4 before extraction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated product after workup | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Inefficient extraction. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the workup. 2. "Back-extract" the aqueous layer with a fresh portion of organic solvent. 3. Increase the number of extractions (e.g., from 2 to 4). Ensure the chosen organic solvent is appropriate for your product's polarity. |
| Presence of starting material in the final product | 1. Incomplete reaction. 2. Insufficient quenching of the reaction. | 1. Increase the reaction time or temperature, or consider adding more reagent. 2. Ensure the quenching agent is added in sufficient quantity and that the quenching process is allowed to proceed to completion. |
| Oily or impure solid product after solvent evaporation | 1. Residual high-boiling point solvent (e.g., DMF). 2. Presence of soluble byproducts. | 1. Co-evaporate the product with a lower-boiling point solvent like toluene (B28343) to azeotropically remove residual DMF. 2. Purify the crude product by column chromatography, recrystallization, or slurrying in a suitable solvent. For the synthesis of 3-hydroxy-6-fluoropyrazine-2-cyano, slurrying in n-heptane is effective.[1] |
| Unexpected side products observed by NMR or LC-MS | 1. Hydrolysis of the nitrile group to a carboxylic acid or amide. 2. Reaction of the product with the workup reagents. | 1. Avoid harsh pH conditions and elevated temperatures during the workup. 2. Carefully select quenching and washing reagents that are unreactive towards your product. |
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 3-hydroxy-6-fluoropyrazine-2-cyano from this compound, as described in patent WO2021237945A1.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Yield |
| This compound (crude) | 141.08 | 7.0 | ~0.050 | - |
| Acetic Acid | 60.05 | 6.0 | 0.100 | - |
| Triethylamine (B128534) | 101.19 | 10.0 | 0.099 | - |
| 3-Hydroxy-6-fluoropyrazine-2-cyano | 139.09 | 6.0 | 0.043 | ~86% (based on crude starting material) |
Experimental Protocol: Synthesis of 3-Hydroxy-6-fluoropyrazine-2-cyano
This protocol is adapted from patent WO2021237945A1.[1]
Materials:
-
This compound (crude, 7g)
-
Dimethylformamide (DMF, 30mL)
-
Acetic acid (6g)
-
Triethylamine (10g)
-
Ice-water bath
-
Methyl tert-butyl ether (100mL)
-
Anhydrous sodium sulfate
-
n-Heptane
Procedure:
-
In a suitable reaction vessel, dissolve the crude this compound (7g) in DMF (30mL).
-
Cool the reaction mixture in an ice-water bath.
-
Sequentially add acetic acid (6g) and triethylamine (10g) to the cooled reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete, pour the reaction mixture into ice water to quench the reaction.
-
Adjust the pH of the aqueous mixture to 3-4 using a suitable acid (e.g., dilute HCl).
-
Extract the aqueous mixture with methyl tert-butyl ether (100mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Slurry the crude product in n-heptane to afford 3-hydroxy-6-fluoropyrazine-2-cyano as a solid.
Experimental Workflow
Caption: Workflow for the synthesis and workup of 3-hydroxy-6-fluoropyrazine-2-cyano.
References
Stability of 3,6-Difluoropyrazine-2-carbonitrile in acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,6-Difluoropyrazine-2-carbonitrile in various experimental conditions. As a researcher, scientist, or drug development professional, you may encounter challenges related to the stability of this compound in acidic or basic media. This guide is designed to help you anticipate and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of this compound in my acidic reaction mixture over time. What could be the cause?
A1: Under acidic conditions, the nitrile group (-CN) of this compound can undergo hydrolysis. This reaction typically proceeds in two steps: first to the corresponding amide (3,6-Difluoropyrazine-2-carboxamide), and then further to the carboxylic acid (3,6-Difluoropyrazine-2-carboxylic acid). The rate of hydrolysis is dependent on the acid concentration and temperature. We recommend analyzing your sample by LC-MS to identify potential hydrolysis products.
Q2: My reaction in a basic solution is showing multiple new peaks on the chromatogram, and the yield of my desired product is low. What is happening to the this compound?
A2: In basic conditions, two primary degradation pathways are possible for this compound. Similar to acidic conditions, the nitrile group can be hydrolyzed. Additionally, the fluorine atoms on the pyrazine (B50134) ring are susceptible to nucleophilic substitution, especially with strong bases or nucleophiles at elevated temperatures. This could lead to a mixture of products where one or both fluorine atoms are replaced.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following:
-
Temperature Control: Perform reactions at the lowest effective temperature.
-
pH Control: If possible, maintain the reaction medium close to neutral pH. If acidic or basic conditions are required, use the mildest conditions that afford the desired reaction.
-
Reaction Time: Monitor the reaction progress and minimize the reaction time to prevent prolonged exposure to harsh conditions.
-
Inert Atmosphere: While less common for hydrolysis, if you suspect oxidative degradation in complex mixtures, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in LC analysis of an acidic reaction. | Hydrolysis of the nitrile group to an amide or carboxylic acid. | 1. Confirm the mass of the new peak by LC-MS to match the expected hydrolysis products. 2. Reduce reaction temperature or acid concentration. |
| Multiple new peaks and loss of starting material in a basic reaction. | A combination of nitrile hydrolysis and nucleophilic substitution of fluorine atoms. | 1. Analyze the reaction mixture by LC-MS to identify all major byproducts. 2. Use a weaker base or lower the reaction temperature. 3. Protect the nitrile group if it is not the intended reaction site. |
| Inconsistent reaction yields. | Variable stability of the compound under slightly different reaction setups. | 1. Standardize all reaction parameters, including temperature, pH, and reaction time. 2. Perform a stability study to understand the degradation kinetics under your specific conditions (see Experimental Protocol below). |
Experimental Protocol: Assessing Chemical Stability
This protocol provides a general method for evaluating the stability of this compound in acidic and basic solutions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
2. Preparation of Test Solutions:
-
Acidic Condition: Add a known volume of the stock solution to an acidic buffer (e.g., pH 2) or a dilute acid solution (e.g., 0.1 M HCl) to a final concentration of 0.1 mg/mL.
-
Basic Condition: Add a known volume of the stock solution to a basic buffer (e.g., pH 12) or a dilute base solution (e.g., 0.1 M NaOH) to a final concentration of 0.1 mg/mL.
-
Neutral Control: Prepare a similar solution in a neutral buffer (e.g., pH 7.4).
3. Incubation:
-
Incubate all test solutions at a controlled temperature (e.g., room temperature or a relevant process temperature).
4. Sampling and Analysis:
-
Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any reaction by neutralizing the aliquot if necessary.
-
Analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the concentration of the parent compound and identify any degradation products.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate constant and half-life of the compound under each condition.
Data Presentation
The following tables are templates for organizing the data from your stability studies.
Table 1: Stability of this compound at Room Temperature
| Time (hours) | Concentration at pH 2 (µg/mL) | Concentration at pH 7.4 (µg/mL) | Concentration at pH 12 (µg/mL) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.8 | 95.2 |
| 2 | 96.8 | 99.7 | 90.1 |
| 4 | 93.2 | 99.5 | 80.5 |
| 8 | 85.7 | 99.2 | 65.1 |
| 24 | 60.1 | 98.9 | 30.7 |
Table 2: Identified Degradation Products by LC-MS
| Condition | Retention Time (min) | Proposed Structure |
| Acidic (pH 2) | 4.2 | 3,6-Difluoropyrazine-2-carboxamide |
| Acidic (pH 2) | 3.5 | 3,6-Difluoropyrazine-2-carboxylic acid |
| Basic (pH 12) | 4.2 | 3,6-Difluoropyrazine-2-carboxamide |
| Basic (pH 12) | 3.5 | 3,6-Difluoropyrazine-2-carboxylic acid |
| Basic (pH 12) | 5.1 | 6-Fluoro-3-hydroxypyrazine-2-carbonitrile |
Visualizations
Validation & Comparative
Comparative NMR Analysis of 3,6-Difluoropyrazine-2-carbonitrile: A Guide for Researchers
For drug development professionals, researchers, and scientists, a detailed understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization, providing precise insights into molecular structure. This guide focuses on the 1H and 19F NMR analysis of 3,6-Difluoropyrazine-2-carbonitrile, a significant heterocyclic compound. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible resources, this guide will provide a comparative framework using data from similar structures and outline the expected spectral features and analytical workflow.
Predicted NMR Spectral Features of this compound
The structure of this compound suggests a simple yet informative NMR profile.
-
¹H NMR: A single proton is present on the pyrazine (B50134) ring. This proton is expected to appear as a singlet in the aromatic region of the spectrum. The exact chemical shift would be influenced by the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group.
-
¹⁹F NMR: Two distinct fluorine signals are anticipated, one for the fluorine at position 3 and another for the fluorine at position 6. These signals would likely appear as singlets, assuming no significant through-space coupling to the ring proton. The chemical shifts of these fluorine atoms provide valuable information about the electronic environment within the molecule.
Comparative NMR Data of Related Compounds
To provide a practical reference, the following table summarizes the ¹H NMR data for Pyrazine-2-carbonitrile and its derivatives with various substituents. This data illustrates how different functional groups influence the chemical shifts of the pyrazine ring protons.
| Compound | Substituent (at C-5) | H-3 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) | J-coupling (Hz) |
| Pyrazine-2-carbonitrile | -H | 8.86 (d) | 8.72 (dd) | 9.21 (d, H-2) | J = 1.6, 2.5 |
| 5-methylpyrazine-2-carbonitrile | -CH₃ | 8.65 (s) | 8.55 (s) | 2.65 (s, 3H, CH₃) | - |
| 5-bromopyrazine-2-carbonitrile | -Br | 8.85 (d) | 8.95 (d) | - | J = 1.5 |
| 5-aminopyrazine-2-carbonitrile | -NH₂ | 8.35 (d) | 7.95 (d) | 5.10 (br s, 2H, NH₂) | J = 1.5 |
| 5-methoxypyrazine-2-carbonitrile | -OCH₃ | 8.45 (d) | 8.15 (d) | 4.05 (s, 3H, OCH₃) | J = 1.5 |
Data sourced from publicly available spectroscopic information.[1]
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For this compound, which is generally soluble in common organic solvents, CDCl₃ is a suitable starting point.[2]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H NMR (δ = 0.00 ppm) or a fluorinated reference for ¹⁹F NMR (e.g., CFCl₃, δ = 0.00 ppm), if not already present in the solvent.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting both ¹H and ¹⁹F nuclei.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Spectral Width: A wider spectral width is typically required for ¹⁹F NMR, for example, -200 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, as ¹⁹F sensitivity can be lower than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals to determine the relative ratios of different nuclei.
-
Visualizing the Analytical Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of spectral interpretation.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3,6-Difluoropyrazine-2-carbonitrile
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,6-Difluoropyrazine-2-carbonitrile against its structurally related analogs, 2,6-Difluoropyridine and 2-Cyanopyrazine. The insights presented herein are supported by experimental data from publicly available databases and established fragmentation principles.
Comparative Fragmentation Analysis
The mass spectrometry fragmentation of this compound is predicted based on the established fragmentation patterns of aromatic nitriles and fluorinated heterocyclic compounds. A comparison with the experimentally determined fragmentation patterns of 2,6-Difluoropyridine and 2-Cyanopyrazine provides a robust framework for this prediction. The key fragments and their relative abundances are summarized in the table below.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for this compound (%) | Experimental Relative Abundance for 2,6-Difluoropyridine (%)[1][2] | Experimental Relative Abundance for 2-Cyanopyrazine (%)[3][4] |
| 141 | [M]⁺ | 100 | - | - |
| 115 | - | - | 100 | - |
| 105 | - | - | - | 100 |
| 114 | [M - HCN]⁺ | Moderate | - | - |
| 95 | [M - F - HCN]⁺ | Moderate | - | - |
| 88 | [M - F - CN]⁺ | Low | 55 | - |
| 78 | [C₄H₂N₂]⁺ | Moderate | - | 45 |
| 69 | [M - 2F - HCN]⁺ | Low | 30 | - |
| 52 | [C₃H₂N]⁺ | Low | - | 20 |
| 51 | [C₄H₃]⁺ | Low | 25 | 35 |
Note: The fragmentation pattern for this compound is a prediction based on chemical principles and comparison with analogs, as direct experimental data was not found in the searched databases.
Predicted Fragmentation Pathway of this compound
The proposed fragmentation pathway for this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 141). Subsequent fragmentation is expected to proceed through several key pathways, including the loss of hydrogen cyanide (HCN), fluorine radicals (F•), and the cyano radical (•CN).
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of pyrazine (B50134) derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for such compounds.[5][6]
1. Sample Preparation:
-
Dissolve a known quantity of the analyte (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane (B109758) or methanol).
-
Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
If necessary, derivatization can be performed to improve volatility and thermal stability, although it is generally not required for pyrazine carbonitriles.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library data (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if available.[7][8]
General Experimental Workflow
The logical flow of a typical mass spectrometry experiment for the analysis of a purified chemical compound is illustrated below.
Caption: General workflow for GC-MS analysis of a purified chemical compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While the predicted fragmentation pattern offers valuable insights for its identification and characterization, experimental verification remains the gold standard. The provided protocols and workflow serve as a practical starting point for researchers undertaking such analyses.
References
- 1. 2,6-Difluoropyridine [webbook.nist.gov]
- 2. 2,6-Difluoropyridine [webbook.nist.gov]
- 3. Cyanopyrazine [webbook.nist.gov]
- 4. Cyanopyrazine [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 8. store.bruker.com [store.bruker.com]
Reactivity Face-Off: 3,6-Difluoropyrazine-2-carbonitrile vs. 3,6-Dichloropyrazine-2-carbonitrile in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the synthesis of complex heterocyclic molecules, particularly in the development of antiviral agents like Favipiravir, dihalopyrazine-2-carbonitriles serve as pivotal intermediates. This guide presents an objective comparison of the reactivity of two such key intermediates: 3,6-difluoropyrazine-2-carbonitrile and 3,6-dichloropyrazine-2-carbonitrile (B1371311), with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.
The pyrazine (B50134) ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of a potent electron-withdrawing nitrile group at the C2 position. Consequently, the halogen atoms at the C3 and C6 positions are susceptible to displacement by a variety of nucleophiles. The fundamental difference in the halogen atoms—fluorine versus chlorine—gives rise to distinct reactivity profiles, which are crucial to understand for strategic synthetic planning.
The "Element Effect" in SNAr: A Decisive Factor in Reactivity
In the realm of nucleophilic aromatic substitution, a well-established principle known as the "element effect" dictates that for aryl halides, the order of reactivity is often F > Cl > Br > I. This is in stark contrast to what is observed in aliphatic nucleophilic substitution (SN2) reactions, where the C-F bond is the strongest and fluoride (B91410) is the poorest leaving group.
The rationale behind this trend in SNAr lies in the reaction mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom strongly stabilizes this intermediate through an inductive effect, thereby lowering the activation energy of this first step and accelerating the overall reaction rate. While the C-F bond is stronger than the C-Cl bond, the breaking of this bond occurs in the second, faster step of the reaction, and thus has a lesser impact on the overall reaction kinetics.
Therefore, it is predicted that This compound will exhibit greater reactivity towards nucleophiles compared to 3,6-dichloropyrazine-2-carbonitrile .
Comparative Reactivity Data
| Feature | This compound | 3,6-Dichloropyrazine-2-carbonitrile |
| Predicted Reactivity in SNAr | Higher | Lower |
| Rate-Determining Step | Nucleophilic attack to form Meisenheimer complex | Nucleophilic attack to form Meisenheimer complex |
| Stability of Meisenheimer Complex | Highly stabilized by electronegative fluorine atoms | Moderately stabilized by chlorine atoms |
| Leaving Group Ability in SNAr | Fluoride is an excellent leaving group in this context | Chloride is a good leaving group |
| Typical Reaction Conditions | Often proceeds under milder conditions (lower temperatures, weaker bases) | May require more forcing conditions (higher temperatures, stronger bases) |
| Common Application | Intermediate in the synthesis of advanced Favipiravir analogs and other substituted pyrazines. | Precursor for the synthesis of this compound and other pyrazine derivatives.[1] |
Experimental Protocols
The following are representative protocols for nucleophilic aromatic substitution on these substrates. These are generalized procedures and may require optimization for specific nucleophiles.
Protocol 1: General Procedure for Amination
This protocol describes a general method for the reaction of a dihalopyrazine-2-carbonitrile with an amine nucleophile.
Materials:
-
3,6-Dihalo-pyrazine-2-carbonitrile (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.1 - 2.2 eq)
-
Base (e.g., K2CO3, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inerted round-bottom flask, add the 3,6-dihalo-pyrazine-2-carbonitrile and the anhydrous solvent.
-
Add the base to the stirred solution.
-
Add the amine nucleophile dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C). Note: Reactions with this compound may proceed at a lower temperature than those with 3,6-dichloropyrazine-2-carbonitrile.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Alkoxylation
This protocol outlines a general procedure for the reaction with an alcohol nucleophile to form a pyrazine ether.
Materials:
-
3,6-Dihalo-pyrazine-2-carbonitrile (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (can be used as solvent)
-
Strong base (e.g., NaH, NaOMe) (1.1 eq)
-
Anhydrous co-solvent if needed (e.g., THF, Dioxane)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inerted round-bottom flask, add the anhydrous alcohol.
-
Carefully add the strong base portion-wise at 0 °C to generate the alkoxide.
-
Once the base has fully reacted, add a solution of the 3,6-dihalo-pyrazine-2-carbonitrile in the same alcohol or an anhydrous co-solvent.
-
Allow the reaction to warm to room temperature or heat gently, monitoring the progress by TLC or LC-MS. Again, the difluoro-compound is expected to react more readily.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Reactivity Difference
The following diagrams illustrate the key concepts discussed.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: The lower activation energy for the fluoro-compound leads to a faster reaction.
Conclusion
The comparison between this compound and 3,6-dichloropyrazine-2-carbonitrile in the context of nucleophilic aromatic substitution is clear from fundamental chemical principles. The higher electronegativity of fluorine leads to a greater stabilization of the rate-determining Meisenheimer complex, rendering This compound the more reactive substrate . This enhanced reactivity often allows for the use of milder reaction conditions, which can be advantageous in complex, multi-step syntheses by improving functional group tolerance and potentially increasing overall yields. For drug development professionals, understanding this reactivity difference is key to strategically designing synthetic routes, whether it involves using the more reactive difluoro-compound for facile diversification or starting from the dichloro-precursor for subsequent fluorination.
References
The Influence of Substitution on the Biological Activity of Pyrazine-2-carbonitrile Analogs: A Comparative Guide
The pyrazine-2-carbonitrile scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The strategic placement of various substituents on the pyrazine (B50134) ring significantly modulates the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyrazine-2-carbonitrile analogs, with a focus on how different functional groups impact their biological performance.
Comparative Biological Activity
The biological activity of pyrazine-2-carbonitrile analogs has been primarily explored in the contexts of oncology and infectious diseases. Substitutions at the 3 and 6 positions of the pyrazine ring, as well as on appended phenyl rings, have been shown to be critical for their inhibitory effects.
Anticancer Activity
Several pyrazine-2-carbonitrile derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, analogs of 3-amino-6-phenylpyrazine-2-carbonitrile (B1275326) have demonstrated inhibitory activity against kinases like c-Met and VEGFR-2. The nature of the substituent on the phenyl ring plays a pivotal role in determining the potency.
| Compound ID | R1-Substituent (at position 6) | R2-Substituent (on phenyl ring) | Cell Line | IC50 (µM) | Target Kinase(s) |
| Analog A | Phenyl | 4-Fluoro | A549 (Lung) | 5.2 | c-Met, VEGFR-2 |
| Analog B | Phenyl | 4-Chloro | A549 (Lung) | 3.8 | c-Met, VEGFR-2 |
| Analog C | Phenyl | 4-Methoxy | A549 (Lung) | 8.1 | c-Met, VEGFR-2 |
Data synthesized from multiple sources for illustrative comparison.[1]
As indicated in the table, halogen substitutions at the 4-position of the phenyl ring, particularly chlorine (Analog B), result in enhanced antiproliferative activity against the A549 lung cancer cell line compared to a fluorine (Analog A) or a methoxy (B1213986) group (Analog C).[1] This suggests that electron-withdrawing and moderately sized substituents are favorable for activity in this series.
Furthermore, other pyrazine derivatives have been synthesized and evaluated as KDR kinase inhibitors, a key mediator of angiogenesis. For example, 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, which can be considered related structures, have shown potent KDR inhibition, with a 3-thienyl and a 4-methoxyphenyl (B3050149) substituent at the 6- and 3-positions, respectively, yielding an IC50 of 19 nM.[2]
Antimicrobial Activity
Derivatives of 3-aminopyrazine have also been explored for their antimicrobial properties. Notably, certain 3-benzylaminopyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis.[3] In a series of these compounds, the substitution on the benzylamino moiety was found to influence the antimycobacterial efficacy. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a minimum inhibitory concentration (MIC) of 6 µM against M. tuberculosis H37Rv, coupled with low cytotoxicity.[4]
Key Structure-Activity Relationships
The following diagram illustrates the key structure-activity relationships for substituted pyrazine-2-carbonitrile analogs based on the available data.
Caption: Structure-Activity Relationship of Pyrazine-2-carbonitrile Analogs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of pyrazine-2-carbonitrile analogs.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Enzyme and Substrate Preparation : The purified recombinant kinase and its specific substrate peptide are prepared in an appropriate assay buffer.
-
Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction : The kinase, substrate, and ATP are incubated with the test compound in a microplate well. The reaction is typically initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is a common method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture : Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Preparation : Test compounds are dissolved in DMSO and serially diluted in a 96-well microplate.
-
Inoculation : The bacterial suspension is added to each well containing the test compound.
-
Incubation : The microplate is incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue : A solution of Alamar Blue is added to each well, and the plate is re-incubated.
-
Reading Results : After 24 hours, the color change from blue to pink is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel pyrazine-2-carbonitrile analogs.
Caption: General workflow for the development of pyrazine-2-carbonitrile analogs.
References
Biological Activity of 3,6-Difluoropyrazine-2-carbonitrile Derivatives: A Prospective Analysis
A comprehensive review of current scientific literature reveals a notable absence of specific studies on the biological activity of 3,6-difluoropyrazine-2-carbonitrile derivatives. While the pyrazine (B50134) scaffold is a well-established pharmacophore in medicinal chemistry, and fluorination is a common strategy to enhance drug-like properties, this particular combination has not been extensively explored in published research. Therefore, this guide will provide a prospective analysis based on the biological activities of structurally related pyrazine and fluorinated heterocyclic compounds. This comparative overview aims to inform future research directions for the synthesis and evaluation of novel this compound derivatives.
The pyrazine core is present in numerous biologically active compounds, with derivatives showing promise in oncology and infectious diseases.[1] The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This suggests that this compound is a promising scaffold for the development of novel therapeutic agents.
Potential Therapeutic Applications
Based on the activities of analogous compounds, derivatives of this compound could potentially be investigated for the following applications:
-
Kinase Inhibition: The aminopyrazine core is a key feature in many potent and selective kinase inhibitors.[1] Derivatives of 3-amino-6-phenylpyrazine-2-carbonitrile, for example, have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1), both of which are important targets in cancer therapy.[1][2] The electron-withdrawing nature of the fluorine atoms in the this compound scaffold could influence the binding affinity and selectivity for various kinase targets.
-
Antimicrobial Activity: Pyrazine derivatives have also demonstrated potential as antimicrobial agents.[3] For instance, certain 3-benzylaminopyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis.[4] The inclusion of fluorine in the pyrazine ring could enhance the antimicrobial potency of this class of compounds.
Comparative Data from Structurally Related Compounds
To provide a framework for the potential activity of this compound derivatives, the following table summarizes the biological activity of related pyrazine and fluorinated heterocyclic compounds. It is crucial to note that these are not direct comparisons and should be interpreted as indicative of the potential for the target scaffold.
| Compound Class | Target/Organism | Key Findings |
| 3-Amino-pyrazine-2-carboxamide Derivatives | FGFR1-4 | Identification of a pan-FGFR inhibitor with an IC50 of 150 nM for FGFR2.[2] |
| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Development of potent and orally bioavailable CHK1 inhibitors.[5][6] |
| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis | Compounds showed activity against M. tuberculosis.[4] |
| Fluorinated s-triazinyl piperazines | Various Bacteria and Fungi | Some derivatives exhibited noteworthy antimicrobial activity.[7][8] |
Proposed Experimental Workflow
For researchers interested in exploring the biological activity of this compound derivatives, a general experimental workflow is proposed. This workflow outlines the key steps from compound synthesis to biological evaluation.
Potential Signaling Pathways to Investigate
Given the prevalence of pyrazine derivatives as kinase inhibitors, a key area of investigation would be their effect on various signaling pathways implicated in cancer. The diagram below illustrates a simplified signaling pathway that is often targeted by kinase inhibitors.
Experimental Protocols
Detailed experimental protocols would be dependent on the specific biological activity being investigated. However, general methodologies for primary screening assays are outlined below.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of test compounds against a panel of protein kinases.
-
Materials: Test compounds, recombinant kinase enzymes, appropriate substrates (e.g., a peptide or protein), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a multi-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production). f. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
-
Materials: Test compounds, microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis), appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9), and sterile multi-well plates.
-
Procedure: a. Prepare serial dilutions of the test compounds in the broth medium in the wells of a microtiter plate. b. Inoculate each well with a standardized suspension of the microbial culture. c. Include positive (microbe only) and negative (broth only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or longer for mycobacteria). e. Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While there is a clear lack of direct experimental data on the biological activity of this compound derivatives, the analysis of structurally related compounds suggests that this is a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The information and proposed workflows in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this novel class of compounds. Further research is warranted to explore the full potential of this compound derivatives in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated s-triazinyl piperazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Analysis of Fluorinated Pyrazines in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated pyrazines and their non-fluorinated counterparts. By examining key experimental data, this document highlights the strategic role of fluorine in optimizing the therapeutic potential of pyrazine-based compounds.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique properties, such as its high electronegativity and small size, which can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When applied to the pyrazine (B50134) scaffold, a privileged heterocycle in numerous approved drugs, fluorination offers a powerful tool to fine-tune molecular properties and unlock improved therapeutic efficacy. This guide delves into a comparative study of fluorinated pyrazines, offering quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Comparative Analysis of Physicochemical and Biological Properties
Another prominent example is the antiviral drug Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), which has demonstrated broad-spectrum activity against various RNA viruses.[1] Its non-fluorinated analog, T-1105, also exhibits antiviral properties, but Favipiravir's development and approval underscore the advantages conferred by the fluorine substituent.
Table 1: Comparative Biological Activity of Pyrazine Analogs
| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Pyrazinoic Acid | Mycobacterium tuberculosis | MIC | Varies (pH dependent) | [2] |
| 6-Fluoro-pyrazine-2-carboxylic Acid | Mycobacterium tuberculosis | MIC | Data not available in direct comparison | N/A |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 1.56 µg/mL | [3] |
| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | MIC | < 2.0 µmol/L | [4] |
Case Study: Favipiravir - A Fluorinated Pyrazine Antiviral
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite acts as a competitive inhibitor of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. The incorporation of Favipiravir-RTP into the viral RNA strand leads to lethal mutagenesis, thereby inhibiting viral proliferation.
Table 2: Pharmacokinetic Properties of Favipiravir
| Parameter | Value | Species | Reference |
| Bioavailability | High (Oral) | Human | [5] |
| Tmax | ~2 hours | Human | [6] |
| Protein Binding | ~54% | Human | [5] |
| Metabolism | Aldehyde oxidase, Xanthine oxidase | Human | |
| Elimination Half-life | 2-5.5 hours (dose-dependent) | Human | [5] |
Fluorinated Pyrazines as Kinase Inhibitors
The pyrazine nucleus is a common scaffold in the design of kinase inhibitors. Fluorination can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases, leading to increased potency and selectivity. Erdafitinib, a fluorinated pyrazin-2-amine derivative, is a potent pan-fibroblast growth factor receptor (FGFR) inhibitor approved for the treatment of urothelial carcinoma.[7] It targets the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4.
Signaling Pathway of FGFR Inhibition by Erdafitinib
The following diagram illustrates the mechanism of action of Erdafitinib in blocking the FGFR signaling pathway.
Experimental Protocols
Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid
A common synthetic route to 6-fluoro-pyrazine-2-carboxylic acid involves a halogen exchange reaction from a chloro-substituted precursor.[8][9]
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
Potassium fluoride (B91410) (spray-dried)
-
Sulfolane (B150427) (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Thermometer
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and condenser, add 6-chloropyrazine-2-carboxylic acid (1 equivalent) and spray-dried potassium fluoride (3-5 equivalents).
-
Add anhydrous sulfolane to the flask.
-
Heat the reaction mixture to 180-220 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-pyrazine-2-carboxylic acid.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Incubator (37 °C)
Procedure:
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a fluorinated pyrazine compound against a target kinase.
References
- 1. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Comparison of Favipiravir Oral Solution and Tablet Formulations in Healthy Thai Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of Fluorinated Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of pyrazine, focusing on fluorinated compounds. While the specific crystal structure of 3,6-Difluoropyrazine-2-carbonitrile is not publicly available, this document presents a detailed examination of two polymorphs of the closely related and pharmaceutically significant compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir). Additionally, data for 5-chloropyrazine-2-carbonitrile (B1357153) is included to offer a broader context for understanding the impact of substituent changes on the crystal packing of pyrazine-based molecules.
Data Presentation: Crystallographic and Selected Geometric Parameters
The following tables summarize the key crystallographic data and selected bond lengths and angles for the orthorhombic and tetragonal polymorphs of Favipiravir. This allows for a direct comparison of their solid-state structures.
Table 1: Crystallographic Data
| Parameter | Favipiravir (Orthorhombic)[1] | Favipiravir (Tetragonal)[2] |
| CCDC Number | 969968 | 2047143[2] |
| Chemical Formula | C₅H₄FN₃O₂ | C₅H₄FN₃O₂ |
| Formula Weight | 157.11 | 157.11 |
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | Pna2₁[1] | P4₂/n[2] |
| a (Å) | 9.1106(0) | 9.2805(7)[2] |
| b (Å) | 14.7619(0) | 9.2805(7)[2] |
| c (Å) | 4.6910(0) | 14.6491(13)[2] |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 631.53 | 1261.7(2)[2] |
| Z | 4 | 8[2] |
| Temperature (K) | 296 | 298[2] |
| R-factor (%) | - | 1.48 (RBragg)[2] |
Table 2: Selected Bond Lengths and Angles for Favipiravir Polymorphs
| Feature | Orthorhombic Polymorph[1] |
| Bond Lengths (Å) | |
| C2-C3 | 1.455 |
| C3-N4 | 1.341 |
| N4-C5 | 1.319 |
| C5-C6 | 1.393 |
| C6-N1 | 1.328 |
| N1-C2 | 1.348 |
| C2-C7(O1, N2) | 1.498 |
| C6-F1 | 1.348 |
| C3-O2 | 1.315 |
| **Bond Angles (°) ** | |
| N1-C2-C3 | 119.3 |
| C2-C3-N4 | 118.8 |
| C3-N4-C5 | 119.5 |
| N4-C5-C6 | 123.0 |
| C5-C6-N1 | 119.9 |
| C6-N1-C2 | 119.5 |
Note: Detailed bond lengths and angles for the tetragonal polymorph were not explicitly available in the searched resources.
Experimental Protocols
Detailed methodologies for the synthesis and single-crystal X-ray analysis of the compared compounds are crucial for reproducibility and for the design of new experiments.
Synthesis and Crystallization of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)
Synthesis: A four-step synthesis is reported for Favipiravir, commencing with 3-hydroxypyrazine-2-carboxylic acid. The key steps involve amidation, nitration, reduction, and finally fluorination, with a total reported yield of approximately 8%.[3]
Crystallization of the Orthorhombic Polymorph: Single crystals of the orthorhombic form were grown by slow evaporation of a solution of Favipiravir in acetone (B3395972) at room temperature.[1]
Crystallization of the Tetragonal Polymorph: The tetragonal polymorph of Favipiravir was obtained by recrystallization of the orthorhombic form from ethyl acetate.[2][4]
Synthesis of 5-chloropyrazine-2-carbonitrile
While a crystal structure for direct comparison is not available, a common synthetic route involves the reaction of pyrazine-2-carboxamide with a chlorinating agent, followed by dehydration to yield the carbonitrile.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of the analyte is mounted on a diffractometer. For the orthorhombic polymorph of Favipiravir, data was collected on a Bruker SMART APEX II CCD area detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 296 K. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the X-ray crystallography of small molecules.
References
- 1. Favipiravir: insight into the crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Polymorph of Favipiravir—An Antiviral Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Polymorph of Favipiravir—An Antiviral Medication | MDPI [mdpi.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of pyrazine-based kinase inhibitors. It offers detailed methodologies for key experimental setups, presents comparative data on the performance of pyrazine-based inhibitors against other chemical scaffolds, and visualizes relevant signaling pathways and experimental workflows.
Introduction to Pyrazine-Based Kinase Inhibitors
Pyrazine and its derivatives are heterocyclic aromatic compounds that have emerged as a significant scaffold in the development of potent and selective kinase inhibitors.[1][2] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] Pyrazine-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[2] Several pyrazine-containing molecules have been developed and progressed into clinical trials, demonstrating their therapeutic potential.[1] This guide will explore the methodologies to assess their efficacy and compare their activity with other inhibitor classes.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected pyrazine-based kinase inhibitors compared to other established inhibitors targeting the same kinases. Lower IC50 values indicate higher potency.
Table 1: Comparison of Inhibitors Targeting Aurora Kinases
| Inhibitor Scaffold | Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Imidazo[1,2-a]pyrazine | Compound 1 | 250 (cellular) | - | [3][4] |
| Imidazo[1,2-a]pyrazine | SCH 1473759 (12k) | 0.02 (Kd) | 0.03 (Kd) | [3][4] |
| Imidazo[4,5-b]pyridine | Compound 28c | 67 | 12710 | [5] |
| Imidazo[4,5-b]pyridine | Compound 40f | 15 | 3050 | [5] |
Table 2: Comparison of Inhibitors Targeting VEGFR-2
| Inhibitor Scaffold | Compound | VEGFR-2 IC50 (nM) | Reference |
| [6][7][8]triazolo[4,3-a]pyrazine | Compound 17l | 2600 | [9][10] |
| Quinoxaline | Compound 11 | 190 | [11] |
| Nicotinamide-based | Compound 6 | 60.83 | [12] |
| Triazoloquinoxaline | Compound 23j | 4.1 | [13] |
| Multi-kinase (non-pyrazine) | Sorafenib | 80 | [11] |
| Multi-kinase (non-pyrazine) | Foretinib | - | [9][10] |
Table 3: Comparison of Inhibitors Targeting c-Met
| Inhibitor Scaffold | Compound | c-Met IC50 (nM) | Reference |
| [6][7][8]triazolo[4,3-a]pyrazine | Compound 17l | 26 | [9][10] |
| [6][7][8]triazolo[4,3-a]pyrazine | Compound 17a | 55 | [9] |
| [6][7][8]triazolo[4,3-a]pyrazine | Compound 17e | 77 | [9] |
| Multi-kinase (non-pyrazine) | Foretinib | 19 | [9][10] |
Table 4: Comparison of Inhibitors Targeting CDK9
| Inhibitor Scaffold | Compound | CDK9 IC50 (µM) | Reference |
| Imadazo[1,2-a]pyrazine | Compound 3c | 0.16 | [14] |
| Imadazo[1,2-a]pyrazine | Compound 1d | 0.18 | [15] |
| Imadazo[1,2-a]pyrazine | Compound 1b | 0.25 | [14] |
| Imadazo[1,2-a]pyrazine | Compound 3a | 0.26 | [14] |
| Imadazo[1,2-a]pyrazine | Compound 9 | 7 | [16] |
| Imidazo[1,2-a]pyrazine | Compound 54 | 7.88 | [2] |
| Imidazo[1,2-a]pyrazine | Compound 55 | 5.12 | [2] |
Experimental Protocols
This section provides detailed methodologies for three common types of in vitro kinase assays suitable for evaluating pyrazine-based inhibitors.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Pyrazine-based inhibitor (and comparative inhibitors)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazine-based inhibitor in the kinase assay buffer. A DMSO control should be included.
-
Kinase Reaction:
-
Add the serially diluted inhibitor or DMSO to the wells of the assay plate.
-
Add the kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for about 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based kinase assay.
Radiometric Kinase Assay
This traditional "gold standard" method measures the transfer of a radioactive phosphate (B84403) group (from [γ-³²P]ATP) to a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Pyrazine-based inhibitor
-
[γ-³²P]ATP and non-radioactive ATP
-
Kinase reaction buffer
-
SDS-PAGE equipment
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the pyrazine-based inhibitor at various concentrations, the purified kinase, and the substrate.
-
Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Separation: Separate the reaction products by SDS-PAGE. The radiolabeled, phosphorylated substrate will be separated from the free [γ-³²P]ATP.
-
Detection: Dry the gel and expose it to a phosphor screen or use a scintillation counter to quantify the radioactivity incorporated into the substrate.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Caption: Workflow for a radiometric kinase assay.
Fluorescence Polarization (FP) Kinase Assay
This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer. The binding of a larger molecule (e.g., an antibody to a phosphorylated substrate) to the tracer slows its rotation, increasing the polarization.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled substrate (tracer)
-
Pyrazine-based inhibitor
-
ATP
-
Kinase buffer
-
Antibody specific for the phosphorylated substrate
-
Multi-well plates suitable for fluorescence polarization
-
Plate reader with fluorescence polarization detection
Procedure:
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, fluorescently labeled substrate, ATP, and various concentrations of the pyrazine-based inhibitor.
-
Incubate to allow the kinase reaction to proceed.
-
-
Detection:
-
Add the antibody that specifically binds to the phosphorylated substrate.
-
Incubate to allow antibody-substrate binding to reach equilibrium.
-
-
Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescent light.
-
Data Analysis: The instrument calculates the fluorescence polarization. A decrease in polarization indicates inhibition of the kinase, as less phosphorylated substrate is available to bind the antibody. Calculate the IC50 from the dose-response curve.
Caption: Workflow for a fluorescence polarization kinase assay.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways regulated by kinases that are targets of pyrazine-based inhibitors.
Aurora Kinase Signaling Pathway
Aurora kinases are crucial for cell cycle regulation, particularly during mitosis.[17][18] Their overexpression is linked to cancer.[17]
Caption: Simplified Aurora Kinase signaling in mitosis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth.[6][19]
Caption: Key downstream pathways of VEGFR-2 signaling.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates pathways involved in cell proliferation, motility, and invasion, which are often dysregulated in cancer.[7][20]
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. apexbt.com [apexbt.com]
- 19. assaygenie.com [assaygenie.com]
- 20. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of Substituted Pyrazine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of substituted pyrazine (B50134) analogs, a scaffold of significant interest in medicinal chemistry. The following sections present a synthesis of publicly available data on their biological activities, supported by experimental protocols and visualizations of relevant signaling pathways.
Pyrazine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The versatility of the pyrazine ring allows for substitutions at various positions, leading to a diverse chemical space for optimizing potency, selectivity, and pharmacokinetic properties. This guide focuses on a head-to-head comparison of substituted pyrazine analogs, primarily in the contexts of oncology and infectious diseases, to provide a structured overview of structure-activity relationships (SAR) and experimental methodologies.[5][6]
Comparative Biological Activity
The biological evaluation of substituted pyrazine analogs has revealed a spectrum of activities, with substitutions on the pyrazine core and appended phenyl rings significantly influencing their potency and selectivity.[5]
Anticancer Activity
Several pyrazine analogs have been investigated for their potential as anticancer agents, with a notable focus on their inhibitory effects on various protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3]
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of Substituted Pyrazine Analogs [5][7]
| Compound ID | R1-Substituent (at position 6) | R2-Substituent (on phenyl ring) | Cell Line | IC50 (µM) | Target Kinase(s) | Kinase Inhibitory Activity (%) @ 10 µM |
| Analog A | Phenyl | 4-Fluoro | A549 (Lung) | 5.2 | c-Met, VEGFR-2 | - |
| Analog B | Phenyl | 4-Chloro | A549 (Lung) | 3.8 | c-Met, VEGFR-2 | - |
| Analog C | Phenyl | 4-Methoxy | A549 (Lung) | 8.1 | c-Met, VEGFR-2 | - |
| Analog D | Phenyl | 3,5-Dihydroxy | - | - | FGFR1-4 | 0.15-0.5 (IC50) |
| Analog E | Methyl | 3,5-Dihydroxy | - | - | FGFR1-4 | 0.2-0.8 (IC50) |
| Compound 3 | - | N-aromatic substituent | - | - | AXL1, TRKA | 21% (AXL1), 34% (TRKA) |
| Compound 4 | - | N-aromatic substituent | - | - | AXL1 | 41% |
Data synthesized from multiple sources for illustrative comparison.[5][7]
Antimycobacterial Activity
A series of amides derived from substituted pyrazine-2-carboxylic acids have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][8] Pyrazinamide, a pyrazine-containing compound, is a first-line drug for tuberculosis treatment.[6]
Table 2: In Vitro Antimycobacterial Activity of Substituted Pyrazine-2-Carboxamide Analogs [6][8]
| Compound ID | Substituents on Pyrazine Ring | Substituents on Phenyl Amide Ring | M. tuberculosis % Inhibition | log P |
| 2d | 6-chloro | 3-methyl | Poor | - |
| 2f | 5-tert-butyl-6-chloro | 3-methyl | Poor | - |
| 2o | 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl) | 72 | 6.85 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the title compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.[9]
-
Cell Seeding: Cancer cell lines (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazine analogs (e.g., 0.01 to 100 µM) and incubated for 48-72 hours.[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of compound required to inhibit cell growth by 50%, is then calculated.[9]
Kinase Inhibition Assay
The inhibitory activity of the pyrazine analogs against specific kinases is determined using various assay formats, such as bioluminescence-based methods.[7]
-
Reaction Mixture Preparation: A reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP is prepared in a buffer solution.
-
Compound Addition: The pyrazine analogs are added to the reaction mixture at a specific concentration (e.g., 10 µM).[7]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.
-
Detection: A detection reagent is added to stop the reaction and measure the amount of remaining ATP or the amount of phosphorylated substrate. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the compound-treated wells to the control wells.
In Vitro Antimycobacterial Assay (Microplate Alamar Blue Assay)
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[5]
-
Plate Preparation: The pyrazine analogs are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.[5]
-
Incubation: The plates are incubated at 37°C for 5-7 days.[5]
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.[5]
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizing Mechanisms and Workflows
Visual representations of biological pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.
Experimental workflow for drug development.
Inhibition of RTK signaling by pyrazine analogs.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. benchchem.com [benchchem.com]
- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Validated Analytical Methods for the Quantitation of 3,6-Difluoropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3,6-Difluoropyrazine-2-carbonitrile. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established analytical techniques commonly employed for structurally similar compounds, such as pyrazine (B50134) derivatives, aromatic nitriles, and fluorinated aromatics. The information herein serves as a comprehensive resource for developing and validating analytical methods tailored to this compound in a research and quality control setting.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method's principles, potential performance, and experimental considerations are detailed to aid in selecting the most appropriate technique for a given analytical challenge.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of compounds structurally related to this compound. This data provides a benchmark for the development and validation of a quantitative method for the target analyte.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) - Typical Performance
| Parameter | Expected Performance for Pyrazine Derivatives |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Typical Performance
| Parameter | Expected Performance for Aromatic Nitriles |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: UV-Vis Spectrophotometry - Typical Performance
| Parameter | Expected Performance for Pyrazine Compounds |
| Linearity (r²) | > 0.995 |
| Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 6 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and should be optimized and validated for the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a robust and widely used technique for the quantitation of pharmaceutical intermediates. A reversed-phase method is proposed for this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or other suitable buffer
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound. Pyrazines typically absorb in the 260-280 nm range.[1][2]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Validation Parameters to Assess:
-
Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique suitable for volatile and semi-volatile compounds like aromatic nitriles.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
A suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Helium (carrier gas)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the solvent and inject.
Validation Parameters to Assess:
-
Similar to HPLC, with an emphasis on specificity due to the mass spectrometric detection.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantitation of compounds with a suitable chromophore, such as pyrazine derivatives.[1]
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
Reagents:
-
A suitable solvent that does not absorb in the analytical wavelength range (e.g., Methanol, Ethanol, or Acetonitrile).
Methodology:
-
Wavelength Selection: Scan a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a stock solution of the analyte in the chosen solvent.
-
Prepare a series of at least five calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard at the determined λmax using the solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte from the calibration curve.
-
Validation Parameters to Assess:
-
Specificity: Analyze a placebo solution to check for any interference.
-
Linearity and Range: As determined from the calibration curve.
-
Accuracy and Precision: Similar to the HPLC method.
-
LOD & LOQ: Can be determined from the calibration curve parameters.
References
Comparative Guide to 3,6-Difluoropyrazine-2-carbonitrile and its Dichloro- Precursor in Antiviral Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,6-Difluoropyrazine-2-carbonitrile and its common precursor, 3,6-Dichloropyrazine-2-carbonitrile, as key intermediates in the synthesis of antiviral agents, notably Favipiravir (B1662787). The comparison focuses on the synthetic pathways, reaction efficiencies, and key experimental considerations to aid in the selection of an optimal starting material for research and development.
Representative Certificate of Analysis (CoA): this compound
A typical Certificate of Analysis for this compound outlines the following specifications, ensuring its suitability for synthetic applications where high purity is critical.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 356783-28-3 |
| Molecular Formula | C₅HF₂N₃ |
| Molecular Weight | 141.08 g/mol |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥ 99.0% |
| Moisture Content | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 10 ppm |
Synthetic Pathway Comparison
The synthesis of key antiviral scaffolds, such as 6-fluoro-3-hydroxypyrazine-2-carboxamide (a core component of Favipiravir), can be approached from either the dichloro- or difluoro- intermediate. The choice of starting material dictates the initial synthetic steps and can have implications for the overall yield and process complexity.
The following diagram illustrates the two primary synthetic routes:
Caption: Comparative synthetic pathways to 6-fluoro-3-hydroxypyrazine-2-carboxamide.
Performance Data: A Comparative Overview
The following table summarizes reported yields for the key transformations.
| Starting Material | Reaction Step | Reagents | Reported Yield |
| 3,6-Dichloropyrazine-2-carbonitrile | Fluorination | KF, Phase Transfer Catalyst | Not explicitly stated, but the overall process is described as high-yield. |
| Hydrolysis & Amidation | 1. H₂O, NaHCO₃ 2. H₂O₂, NaOH | Not explicitly stated for this specific sequence starting from the isolated difluoro- intermediate. | |
| This compound | Hydrolysis & Amidation | H₂SO₄, H₂O, NaOH | 92.3%[1] |
| Overall Process | 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir | Multi-step (Fluorination, Hydroxylation, Hydrolysis) | 43% [2][3] |
Analysis:
The data indicates that while starting with 3,6-Dichloropyrazine-2-carbonitrile introduces an additional fluorination step, the overall synthetic strategy has been optimized to achieve a respectable 43% yield over three steps to the final product, Favipiravir[2][3]. This suggests that the fluorination and subsequent reactions proceed with good efficiency.
Conversely, starting directly with this compound simplifies the process to a hydrolysis and amidation sequence, for which a high yield of 92.3% has been reported for the formation of 6-fluoro-3-hydroxypyrazine-2-carboxamide[1].
The decision of which intermediate to use will likely depend on the cost and availability of each starting material, as well as the in-house capabilities for handling fluorinating agents.
Experimental Protocols
The following are representative experimental protocols for the key transformations discussed.
Protocol 1: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile
This protocol describes the conversion of the dichloro- intermediate to the difluoro- intermediate.
Workflow Diagram:
Caption: Experimental workflow for the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.
Procedure:
-
To a solution of 3,6-Dichloropyrazine-2-carbonitrile in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add potassium fluoride (B91410) (KF) and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).
-
Heat the reaction mixture to a temperature ranging from 100 to 140 °C.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Protocol 2: Hydrolysis and Amidation of this compound
This protocol outlines the conversion of the difluoro- intermediate to 6-fluoro-3-hydroxypyrazine-2-carboxamide.
Procedure:
-
Add this compound to concentrated sulfuric acid and stir the mixture at 50°C for 4 hours[1].
-
Cool the reaction mixture and add it dropwise to chilled water, maintaining the temperature below 10°C[1].
-
Add a 28% aqueous solution of sodium hydroxide (B78521) dropwise to the reaction mixture, keeping the temperature below 10°C[1].
-
Stir the resulting mixture at the same temperature for 30 minutes[1].
-
Collect the precipitated solid by filtration and wash with water to yield 6-fluoro-3-hydroxypyrazine-2-carboxamide[1].
Conclusion
Both this compound and 3,6-Dichloropyrazine-2-carbonitrile are viable and important intermediates in the synthesis of Favipiravir and related antiviral compounds.
-
This compound offers a more direct and high-yielding route to the final product, making it an excellent choice if the starting material is readily available and economically feasible.
-
3,6-Dichloropyrazine-2-carbonitrile provides a cost-effective alternative starting point, with established and efficient protocols for its conversion to the difluoro- intermediate and subsequent products. The overall yield for the multi-step process is synthetically useful.
The selection between these two intermediates should be based on a careful evaluation of economic factors, process safety considerations, and the desired efficiency of the overall synthetic strategy.
References
A Comparative Guide to the Synthesis of Fluorinated Pyrazinecarbonitriles
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. Fluorinated pyrazinecarbonitriles, in particular, are a class of compounds that have garnered substantial interest from researchers, scientists, and drug development professionals due to their prevalence in a range of biologically active molecules, including potent kinase inhibitors. This guide provides an objective comparison of the primary synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.
Key Synthetic Routes: An Overview
There are four principal strategies for the synthesis of fluorinated pyrazinecarbonitriles, each with distinct advantages and limitations:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and widely utilized method, SNAr involves the displacement of a leaving group, typically a halogen, from an electron-deficient pyrazine (B50134) ring with a fluoride (B91410) source. The Halogen Exchange (Halex) reaction is a common example of this approach.[1][2]
-
Direct C-H Fluorination: This atom-economical strategy introduces a fluorine atom directly onto the pyrazine ring, obviating the need for pre-functionalized starting materials.[1] Reagents such as silver(II) fluoride (AgF₂) are effective for this transformation.[1][3][4]
-
Transition-Metal-Catalyzed Fluorination: Palladium-catalyzed reactions have emerged as a powerful tool for the formation of C-F bonds. These methods can be applied to both C-H fluorination and the fluorination of aryl halides or triflates.[1][5][6][7][8][9]
-
Photoredox Catalysis: Employing visible light, this modern approach offers mild and efficient fluorination, often proceeding through radical intermediates and providing complementary reactivity to traditional ionic pathways.[1][10]
Comparative Data of Synthetic Routes
The following table summarizes the key characteristics of each synthetic route, providing a comparative overview for selecting the most appropriate method for a given application.
| Synthetic Route | Typical Reagents & Conditions | Advantages | Limitations | Typical Yields |
| Nucleophilic Aromatic Substitution (SNAr) / Halex Reaction | Chloropyrazinecarbonitrile, KF or CsF, high temperature (120-150 °C), polar aprotic solvent (e.g., DMSO, DMF) | Well-established, scalable, uses readily available starting materials.[1] | Requires high temperatures, limited to electron-deficient substrates, potential for side reactions. | Good to excellent, highly substrate-dependent. |
| Direct C-H Fluorination | Pyrazinecarbonitrile (B1219330), AgF₂, anhydrous acetonitrile (B52724), ambient temperature | Atom-economical, avoids pre-functionalization, high regioselectivity often observed.[1][4] | Reagents can be expensive and moisture-sensitive, scope can be limited by the electronic properties of the substrate.[3] | Good, with high regioselectivity.[1] |
| Transition-Metal-Catalyzed Fluorination | Bromopyrazinecarbonitrile, Pd catalyst (e.g., Pd(OAc)₂), fluoride source, oxidant, 60-100 °C | High functional group tolerance, can be directed to specific C-H bonds.[1][6] | Catalyst can be expensive, optimization of ligands and reaction conditions is often required.[5] | Moderate to good, highly substrate-dependent.[1] |
| Photoredox Catalysis | Pyrazine derivative (e.g., carboxylic acid), photocatalyst, electrophilic fluorine source (e.g., Selectfluor®), blue LED light, room temperature | Mild reaction conditions, high functional group tolerance, complementary reactivity.[1][10] | Can require specialized equipment (e.g., photoreactor), catalyst loading and quantum yield can be concerns. | Generally good.[1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of fluorinated pyrazinecarbonitriles via the four main routes.
Protocol 1: Nucleophilic Aromatic Substitution (Halex Reaction)
Synthesis of 3-Fluoro-2-pyrazinecarbonitrile from 3-Chloro-2-pyrazinecarbonitrile
-
Materials: 3-Chloro-2-pyrazinecarbonitrile, anhydrous potassium fluoride (KF), dimethyl sulfoxide (B87167) (DMSO), round-bottom flask, magnetic stirrer, heating mantle, condenser.
-
Procedure:
-
To a dry round-bottom flask, add 3-chloro-2-pyrazinecarbonitrile (1.0 eq) and anhydrous potassium fluoride (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
The mixture is stirred and heated to 140 °C under a nitrogen atmosphere.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The aqueous layer is extracted with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Direct C-H Fluorination
Synthesis of a Fluorinated Pyrazinecarbonitrile Derivative using AgF₂
-
Materials: Pyrazinecarbonitrile derivative, silver(II) fluoride (AgF₂), anhydrous acetonitrile (MeCN), Schlenk tube, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyrazinecarbonitrile derivative (1.0 eq) and AgF₂ (1.5-2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar.[1]
-
Add anhydrous acetonitrile to the reaction vessel.[1]
-
The tube is sealed and the reaction mixture is stirred at ambient temperature.[4]
-
The reaction progress is monitored by LC-MS or GC-MS, typically complete within 1-2 hours.[1]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[1]
-
The product is extracted with an organic solvent (e.g., ethyl acetate).[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[1]
-
The filtrate is concentrated under reduced pressure and the crude product is purified by column chromatography on silica gel.[1]
-
Protocol 3: Transition-Metal-Catalyzed Fluorination
Palladium-Catalyzed Fluorination of a Bromopyrazinecarbonitrile
-
Materials: Bromopyrazinecarbonitrile substrate, palladium acetate (Pd(OAc)₂), electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI), oxidant, solvent (e.g., dioxane), Schlenk tube, magnetic stirrer.
-
Procedure:
-
To a Schlenk tube, add the bromopyrazinecarbonitrile substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), and the electrophilic fluorinating agent (1.5-2.0 eq).[1]
-
Add the oxidant (1.5-2.0 eq) and the solvent.[1]
-
The tube is sealed and the reaction mixture is heated to 60-100 °C.[1]
-
The mixture is stirred for 12-24 hours and monitored by LC-MS or GC-MS.[1]
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.[1]
-
The filtrate is concentrated and the residue is purified by column chromatography.[1]
-
Protocol 4: Photoredox-Catalyzed Fluorination
Decarboxylative Fluorination of a Pyrazinecarboxylic Acid Derivative
-
Materials: Pyrazinecarboxylic acid derivative, photocatalyst (e.g., Ru(bpy)₃Cl₂), electrophilic fluorine source (e.g., Selectfluor®), base (e.g., Na₂HPO₄), solvent mixture (e.g., Acetone/H₂O), reaction vial, magnetic stirrer, blue LED light source.
-
Procedure:
-
To a reaction vial, add the pyrazinecarboxylic acid (1.0 eq), the photocatalyst (1-2 mol%), Selectfluor® (1.5-2.0 eq), and the base (2.0 eq).[1]
-
Add the solvent mixture and degas the solution by sparging with an inert gas for 10-15 minutes.[1]
-
The vial is sealed and placed in front of a blue LED light source with stirring.[1]
-
The reaction mixture is irradiated at room temperature for 12-24 hours and monitored by LC-MS.[1]
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[1]
-
The crude product is purified by column chromatography.[1]
-
Visualizing the Synthetic Pathways and Biological Context
To further aid in the understanding of these synthetic routes and the biological relevance of fluorinated pyrazinecarbonitriles, the following diagrams have been generated.
Many fluorinated pyrazinecarbonitriles have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell signaling pathways implicated in cancer.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,6-Difluoropyrazine-2-carbonitrile: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3,6-Difluoropyrazine-2-carbonitrile (CAS No. 356783-28-3). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with handling and disposing of this chemical.
Immediate Safety Considerations
Personal Protective Equipment (PPE) is mandatory when handling this substance.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles / Face Shield | Must be worn at all times to protect against splashes and airborne particles. A face shield is recommended for handling larger quantities.[3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them as contaminated waste after handling.[3][8] |
| Respiratory | N95 Dust Mask or Half-mask Respirator | A respirator is required when vapors or aerosols may be generated.[3][9] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. |
| Body | Flame-retardant antistatic protective clothing / Laboratory Coat | A lab coat is essential to protect skin and clothing. Flame-retardant and antistatic properties are recommended due to the potential for flammable vapors.[3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For major spills, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) office immediately.[10]
-
Control Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][7]
-
Absorb the Spill: For small spills, cover the material with an inert, non-combustible absorbent material such as a 1:1:1 mixture of sodium carbonate, bentonite (B74815) (clay cat litter), and sand.[11]
-
Collect and Contain: Carefully scoop the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[2][10]
-
Decontaminate: Clean the affected area thoroughly. Wash the area and prevent runoff from entering drains.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[4]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste. Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.[1][4][8] The high stability of the carbon-fluorine bond makes chemical degradation difficult and potentially hazardous in a standard laboratory setting.[12]
Operational Plan: Waste Collection and Disposal Workflow
Detailed Experimental Protocol for Waste Handling:
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, reaction byproducts, and contaminated solids. Avoid generating dust.[2][4]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S office.
-
Contaminated Materials: Dispose of items such as gloves, weigh boats, and absorbent pads in a designated container for chemically contaminated solid waste.[4]
-
-
Container Management:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] If it is a solution, list all chemical components and their approximate concentrations.
-
-
Storage:
-
Final Disposal:
-
Arrange for a licensed hazardous waste disposal contractor to collect the waste. This is typically coordinated through your organization's EH&S department.[4][5]
-
The most probable disposal route for this compound is high-temperature incineration at a specialized facility capable of handling halogenated organic compounds.[12]
-
Never dispose of this compound or its containers in a manner that is not compliant with local, regional, and national hazardous waste regulations. [1][5] Always consult your institution's specific waste disposal guidelines and contact the safety department with any questions.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. airgas.com [airgas.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. reed.edu [reed.edu]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 3,6-Difluoropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,6-Difluoropyrazine-2-carbonitrile. The following procedures are designed to ensure the safe execution of laboratory operations and should be supplemented by your institution's specific safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are required.[2] For handling highly corrosive or easily absorbed compounds, double-gloving is recommended.[1] |
| Body Protection | A laboratory coat is required. For operations with a higher risk of splashes or spills, a chemically resistant apron or suit should be considered.[2] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.
2. Procedural Steps:
-
Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly and that the fume hood is operational.
-
Weighing and Transferring:
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving or reacting the compound, add it slowly to the solvent to control any potential exothermic reactions.
-
Use sealed reaction vessels whenever possible.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands and any exposed skin immediately after handling.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including residual compound, contaminated gloves, weighing paper, and pipette tips, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
Note the date the waste was first added to the container.
3. Storage:
-
Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
